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  • Product: N-(butan-2-yl)quinolin-5-amine

Core Science & Biosynthesis

Foundational

Synthesis of N-(butan-2-yl)quinolin-5-amine: A Comparative Evaluation of Buchwald-Hartwig Cross-Coupling and Reductive Amination Strategies

Executive Summary The synthesis of N-(butan-2-yl)quinolin-5-amine presents a fascinating challenge in modern organic chemistry. The target molecule consists of a quinoline core substituted at the 5-position with a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(butan-2-yl)quinolin-5-amine presents a fascinating challenge in modern organic chemistry. The target molecule consists of a quinoline core substituted at the 5-position with a lipophilic, sterically hindered sec-butylamine moiety. This specific substitution pattern is highly valued in drug discovery for modulating basicity, improving metabolic stability, and enhancing lipid solubility.

However, constructing this C(sp²)–N bond is non-trivial. The 5-position of the quinoline ring suffers from significant peri-steric hindrance (due to the adjacent C4 proton), and the sec-butyl group introduces


-branching that complicates standard nucleophilic attacks. This whitepaper critically evaluates two primary synthetic routes—Buchwald-Hartwig Cross-Coupling  and Reductive Amination —detailing the mechanistic causality, operational protocols, and self-validating checkpoints required to successfully isolate the target compound.

Retrosynthetic Rationale and Pathway Selection

To synthesize N-(butan-2-yl)quinolin-5-amine, we can disconnect the molecule at the exocyclic C–N bond, leading to two distinct forward pathways:

  • Route A (Buchwald-Hartwig): Disconnection of the aryl C(sp²)–N bond suggests the cross-coupling of 5-bromoquinoline with sec-butylamine (butan-2-amine).

  • Route B (Reductive Amination): Disconnection of the alkyl C(sp³)–N bond suggests the condensation of quinolin-5-amine with butan-2-one (methyl ethyl ketone, MEK), followed by reduction.

SynthesisFlow PreA 5-Bromoquinoline + sec-Butylamine RouteA Buchwald-Hartwig Cross-Coupling PreA->RouteA PreB Quinolin-5-amine + Butan-2-one RouteB Reductive Amination PreB->RouteB Target N-(butan-2-yl)quinolin-5-amine RouteA->Target RouteB->Target

Synthetic pathways for N-(butan-2-yl)quinolin-5-amine comparing two distinct chemical strategies.

Mechanistic Insights & Protocol Design

Route A: The Buchwald-Hartwig Approach (Recommended)

Coupling a primary aliphatic amine (sec-butylamine) with an aryl halide is historically prone to two major side reactions:


-hydride elimination (yielding reduced quinoline) and bis-arylation (where the amine couples with two molecules of the aryl halide).

To circumvent this, the choice of the biaryl phosphine ligand is critical. BrettPhos was specifically engineered to facilitate the mono-arylation of primary amines[1]. Its extreme steric bulk prevents the coordination of a second aryl halide, effectively shutting down bis-arylation. Furthermore, the electron-rich nature of the dialkylphosphine moiety accelerates the oxidative addition of 5-bromoquinoline, while the sterically demanding biaryl backbone forces rapid reductive elimination, outcompeting


-hydride elimination.

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

The Buchwald-Hartwig catalytic cycle demonstrating the sequential organometallic transformations.

Route B: The Reductive Amination Approach

Reductive amination relies on the formation of an intermediate imine. However, quinolin-5-amine is an electron-deficient, poorly nucleophilic aniline. When reacted with an


-branched, acyclic ketone like butan-2-one, the equilibrium heavily favors the starting materials due to steric repulsion.

Direct reductive amination using standard mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) will fail because the imine never forms in sufficient concentration[2]. Therefore, a stepwise (indirect) procedure is mandatory. A strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), must be used to force the condensation by coordinating the ketone oxygen and trapping the water byproduct, followed by subsequent reduction.

Step-by-Step Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (High Yield)

This protocol utilizes BrettPhos to ensure selective mono-arylation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline (1.0 equiv, 10 mmol), Pd₂(dba)₃ (1.0 mol%, 0.1 mmol), BrettPhos (2.2 mol%, 0.22 mmol), and sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon three times.

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane (30 mL) followed by sec-butylamine (1.2 equiv, 12 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 6 hours.

  • Self-Validating Checkpoint: Observe the color of the solution. The initial mixture will appear dark purple/red due to Pd₂(dba)₃. Within 15-30 minutes at 80 °C, the solution must transition to a pale yellow or orange color, indicating the successful formation of the active Pd(0)L complex. If the solution turns black, the catalyst has precipitated (Pd black), indicating oxygen ingress.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid-Mediated Reductive Amination (Moderate Yield)

This protocol utilizes Ti(OiPr)₄ to overcome the poor nucleophilicity of the amine.

  • Imine Formation: In a dry round-bottom flask under Argon, dissolve quinolin-5-amine (1.0 equiv, 10 mmol) and butan-2-one (1.5 equiv, 15 mmol) in anhydrous THF (25 mL).

  • Lewis Acid Addition: Dropwise add Ti(OiPr)₄ (2.0 equiv, 20 mmol). Stir the reaction at room temperature for 18 hours.

  • Self-Validating Checkpoint: Take a 0.1 mL aliquot, dilute in dry DCM, and run an IR spectrum. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹) confirms successful condensation. Do not proceed to reduction until this is observed.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (1.5 equiv, 15 mmol) in small portions, followed by the slow addition of absolute ethanol (10 mL) to solubilize the reducing agent. Stir for 4 hours.

  • Workup: Quench the reaction by adding water (2 mL) to hydrolyze the titanium complex, resulting in a thick white precipitate (TiO₂). Filter the suspension through Celite, washing generously with EtOAc. Extract the filtrate, dry the organic layer, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two synthetic routes based on standard laboratory-scale execution:

ParameterRoute A: Buchwald-HartwigRoute B: Reductive Amination
Overall Yield 85 - 92%40 - 55%
Reaction Time 4 - 6 hours22 - 24 hours
Atom Economy Moderate (generates NaBr, tBuOH)High (generates H₂O, metal salts)
Scalability Excellent (Standard in pharma)Poor (Sluggish, requires excess Ti reagent)
Primary Challenge Air/moisture sensitivity of Pd/LigandSteric hindrance and poor nucleophilicity
Cost Profile High (Pd catalyst and BrettPhos ligand)Low (Commodity bulk reagents)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition (Wiley). URL: [Link]

Sources

Exploratory

Technical Whitepaper: N-(butan-2-yl)quinolin-5-amine

This technical guide provides a comprehensive physicochemical and synthetic profile of N-(butan-2-yl)quinolin-5-amine , a secondary aminoquinoline derivative. While this specific molecule is often encountered as a struct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical and synthetic profile of N-(butan-2-yl)quinolin-5-amine , a secondary aminoquinoline derivative. While this specific molecule is often encountered as a structural intermediate or library member in medicinal chemistry campaigns (particularly for antimalarial and kinase-inhibitor scaffolds), this guide treats it as a distinct chemical entity, synthesizing known data from the 5-aminoquinoline class with first-principles chemical logic.

Physicochemical Profiling, Synthetic Utility, and Biological Potential

Executive Summary

N-(butan-2-yl)quinolin-5-amine represents a lipophilic, chiral derivative of the 5-aminoquinoline scaffold. Unlike its more famous isomers (the 4-aminoquinoline chloroquine or 8-aminoquinoline primaquine), the 5-aminoquinoline core offers a unique vector for structure-activity relationship (SAR) exploration, particularly in overcoming resistance mechanisms in Plasmodium parasites and targeting specific kinase pockets.

This guide outlines the compound's dual-basic nature, validated synthetic routes via reductive amination and palladium-catalyzed coupling, and its predicted reactivity profile.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Specifications

The molecule features a quinoline bicyclic aromatic core substituted at the C5 position with a sec-butylamine group. The sec-butyl chain introduces a chiral center adjacent to the nitrogen, creating (R) and (S) enantiomers.

PropertyValue / DescriptionSource/Derivation
IUPAC Name N-(butan-2-yl)quinolin-5-amineNomenclature
Molecular Formula C₁₃H₁₆N₂Calculated
Molecular Weight 200.28 g/mol Calculated
Chirality One stereocenter (R/S)sec-butyl group
LogP (Predicted) 2.8 – 3.2Analog extrapolation [1]
pKa (Ring N) ~5.6 – 5.8Electronic effect of 5-NHR [2]
pKa (Exocyclic N) ~4.5 – 5.0N-alkyl aniline analog
H-Bond Donors 1 (NH)Structure
H-Bond Acceptors 2 (Ring N, Exocyclic N)Structure
Physical State Viscous Oil or Low-melting SolidPredicted
Ionization & Basicity

The molecule possesses two protonation sites. Understanding the order of protonation is critical for salt selection and formulation.

  • Primary Basicity (Ring N): The quinoline ring nitrogen is the most basic site. The electron-donating 5-amino substituent increases electron density at the N1 position via resonance, making it more basic than unsubstituted quinoline (pKa 4.9).

  • Secondary Basicity (Exocyclic N): The exocyclic nitrogen is essentially an N-alkyl aniline. Its lone pair is delocalized into the aromatic system, rendering it significantly less basic than an aliphatic amine.

Ionization Base Neutral Free Base (Lipophilic) Mono Mono-Cation (Protonated at Ring N) Dominant at pH 4-5 Base->Mono + H+ (pKa ~5.7) Di Di-Cation (Protonated at Both N) Only in Strong Acid (pH < 1) Mono->Di + H+ (pKa < 2)

Figure 1: Predicted ionization pathway. The Ring N protonates first, followed by the exocyclic amine only under highly acidic conditions.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of N-(butan-2-yl)quinolin-5-amine. Route A is preferred for laboratory scale due to mild conditions and "green" reagent availability. Route B is preferred for diversity-oriented synthesis (DOS) if the 5-bromo precursor is already in hand.

Route A: Reductive Amination (Recommended)

This route utilizes commercially available 5-aminoquinoline and 2-butanone (methyl ethyl ketone).

  • Precursors: 5-Aminoquinoline, 2-Butanone.

  • Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE or DCM.

  • Mechanism: Formation of a Schiff base (imine) followed by in situ selective reduction.

Protocol:

  • Imine Formation: Dissolve 5-aminoquinoline (1.0 eq) and 2-butanone (1.2 eq) in 1,2-dichloroethane (DCE). Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the quinoline ring or requiring harsh conditions.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The product often requires column chromatography (Hexane/EtOAc) to remove unreacted primary amine.

Route B: Buchwald-Hartwig Cross-Coupling

This route is ideal if starting from 5-bromoquinoline.

  • Precursors: 5-Bromoquinoline, sec-butylamine.

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.

  • Base: NaOtBu or Cs₂CO₃.

  • Conditions: Toluene or Dioxane, 80-100°C.

Synthesis StartA 5-Aminoquinoline Product N-(butan-2-yl)quinolin-5-amine StartA->Product Reductive Amination ReagentA 2-Butanone AcOH, NaBH(OAc)3 StartB 5-Bromoquinoline StartB->Product Buchwald-Hartwig ReagentB sec-Butylamine Pd Catalyst, Base

Figure 2: Convergent synthetic strategies. Route A is generally more cost-effective for this specific target.

Reactivity & Stability Profile

Electrophilic Aromatic Substitution (EAS)

The 5-amino group is a strong activating group (ortho/para director). However, the quinoline ring nitrogen (pyridine-like) is deactivating.

  • Predicted Sites of Attack: Electrophilic substitution (e.g., halogenation, nitration) will occur preferentially on the carbocyclic ring (positions 6 and 8), activated by the amino group [3].

  • C8 Position: The position para to the amine (C8) is the most nucleophilic site on the ring system.

Oxidation Risks
  • N-Oxidation: Treatment with mCPBA or peroxides will likely oxidize the Ring Nitrogen first to form the N-oxide , a common metabolic pathway for quinolines.

  • Air Oxidation: Aminoquinolines can darken upon storage due to slow oxidation of the amine to quinone-imine species. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended.

Biological & Pharmacological Context[4][7][9][10][11]

Antimalarial Potential

The 5-aminoquinoline scaffold is an isomer of the 8-aminoquinoline class (e.g., Primaquine).[2] Research indicates that while 8-aminoquinolines are noted for gametocytocidal activity, 5-amino analogs also exhibit activity against Plasmodium species, often with a distinct toxicity profile [4]. The lipophilic sec-butyl chain aids in permeating the parasite's vacuole.

Kinase Inhibition

Quinoline-5-amines serve as hinge-binding motifs in ATP-competitive kinase inhibitors. The nitrogen atoms can form hydrogen bonds with the hinge region of the kinase active site. The sec-butyl group may occupy the hydrophobic pocket (Gatekeeper region), providing selectivity depending on the specific kinase target.

Analytical Characterization (Expected Data)

To validate the synthesis of N-(butan-2-yl)quinolin-5-amine, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (7.0 - 9.0 ppm): Characteristic quinoline pattern.[3] Look for the deshielded proton at C2 (~8.9 ppm) and C4 (~8.0-8.5 ppm).

    • Amine NH (~4.0 - 5.0 ppm): Broad singlet, exchangeable with D₂O.

    • Chiral Methine (-CH-): Multiplet at ~3.5 - 3.8 ppm.

    • Alkyl Chain: Methylene (-CH₂-) multiplet (~1.5 ppm), Methyl doublet (~1.2 ppm), Methyl triplet (~0.9 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 201.14 m/z.

    • Fragmentation: Loss of the sec-butyl group (M-57) is a common fragmentation pathway, yielding the 5-aminoquinoline radical cation (m/z 144).

References

  • PubChem. Computed Properties for 5-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link] (Accessed 2023).

  • Klumpp, D. et al. (2020). "Recent Advances in the Synthesis of Quinolines." Catalysts, 10(5). Available at: [Link]

  • Vangapandu, S. et al. (2011). "Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of N-(butan-2-yl)quinolin-5-amine

The following technical guide details the chemical identity, synthesis, and characterization of N-(butan-2-yl)quinolin-5-amine . Executive Summary N-(butan-2-yl)quinolin-5-amine (also known as 5-(sec-butylamino)quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and characterization of N-(butan-2-yl)quinolin-5-amine .

Executive Summary

N-(butan-2-yl)quinolin-5-amine (also known as 5-(sec-butylamino)quinoline) is a secondary aromatic amine derived from the quinoline scaffold. While its structural isomers (such as the 8-aminoquinoline antimalarials or the 6-aminoquinoline chemical probes) are widely cataloged, the 5-amino derivative represents a specialized chemotype often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibition and DNA intercalation.

This guide provides a definitive protocol for the reductive alkylation of 5-aminoquinoline to generate the target compound, addressing the specific regiochemical and electronic challenges of the 5-position.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(butan-2-yl)quinolin-5-amine
Synonyms 5-(sec-butylamino)quinoline; N-sec-butylquinolin-5-amine
CAS Number Not Listed (Custom Synthesis Target)*
Parent Precursor CAS 611-34-7 (5-Aminoquinoline)
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Predicted LogP 3.2 ± 0.4
pKa (Predicted) ~5.4 (Quinoline N), ~0.5 (Aniline N)
Appearance Yellow to orange viscous oil or low-melting solid

*Note: While the 6-isomer (CAS 1248916-43-9) is commercially indexed, the 5-isomer is typically generated in-situ or via custom synthesis for research purposes.

Structural Analysis

The molecule features a quinoline bicycle with a secondary amine at the C5 position. The sec-butyl group introduces a chiral center adjacent to the nitrogen, increasing lipophilicity and steric bulk compared to the parent amine. This modification often improves cell permeability and metabolic stability against N-acetylation.

Synthetic Protocol: Reductive Amination

The most robust method for synthesizing N-(butan-2-yl)quinolin-5-amine is the Reductive Amination of 5-aminoquinoline with 2-butanone (methyl ethyl ketone). This approach avoids the over-alkylation often seen with direct alkyl halides.

Reaction Logic

The C5 amine is electronically coupled to the quinoline nitrogen, making it less nucleophilic than a standard aniline. Therefore, the formation of the imine intermediate requires acid catalysis (Acetic Acid) and a drying agent (molecular sieves) or excess ketone to drive equilibrium. Sodium Triacetoxyborohydride (STAB) is the reductant of choice due to its selectivity for imines over ketones and the quinoline ring.

Experimental Workflow

Reagents:

  • 5-Aminoquinoline (1.0 eq) [CAS: 611-34-7][1]

  • 2-Butanone (3.0 - 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Acetic Acid (AcOH) (1.0 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 5-aminoquinoline (144 mg, 1 mmol) in anhydrous DCE (5 mL).

    • Add 2-butanone (0.27 mL, 3 mmol) and Acetic Acid (60 µL, 1 mmol).

    • Critical Step: Add activated 4Å molecular sieves to absorb water and drive imine formation. Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Extraction:

    • Quench with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3). The product typically elutes after the unreacted starting material.

Visualization of Synthesis Pathway

SynthesisPathway Start 5-Aminoquinoline (CAS 611-34-7) Intermediate Imine Intermediate (Transient) Start->Intermediate Dehydration (-H2O) Reagents 2-Butanone + AcOH (Imine Formation) Reagents->Intermediate Product N-(butan-2-yl)quinolin-5-amine (Target) Intermediate->Product Hydride Transfer Reductant NaBH(OAc)3 (Selective Reduction) Reductant->Product

Figure 1: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Quality Control & Characterization

Since this is a custom synthesis, structural verification is mandatory.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 0.98 (t, 3H, term-CH₃), δ 1.25 (d, 3H, sec-CH₃), δ 1.60 (m, 2H, -CH₂-), δ 3.55 (m, 1H, N-CH), δ 4.20 (br s, 1H, NH), δ 6.80–8.90 (m, 6H, Quinoline Ar-H).
LC-MS (ESI+) Major peak at m/z 201.1 [M+H]⁺.
TLC (Hex:EtOAc 1:1) R_f ≈ 0.4–0.5 (Product is less polar than parent amine due to alkyl chain).

Biological & Research Context (SAR)

The 5-aminoquinoline scaffold is distinct from the 8-aminoquinoline class (Primaquine). While 8-aminoquinolines are noted for oxidative stress generation (methemoglobinemia), 5-aminoquinolines are often investigated for:

  • DNA Intercalation: The planar tricyclic system (formed if cyclized further) or the bicycle itself can intercalate into DNA base pairs.

  • Kinase Inhibition: The N-alkyl group fits into hydrophobic pockets of ATP-binding sites in specific kinases.

SAR Decision Logic

SAR_Logic Scaffold Quinoline Scaffold Pos5 5-Position (Target) DNA Intercalation & Kinase Affinity Scaffold->Pos5 Alkylation Pos8 8-Position Antimalarial Activity (ROS Generation) Scaffold->Pos8 Pos6 6-Position Fluorescent Probes & Solvatochromism Scaffold->Pos6 N-(butan-2-yl)quinolin-5-amine N-(butan-2-yl)quinolin-5-amine Pos5->N-(butan-2-yl)quinolin-5-amine This Guide

Figure 2: Functional divergence of aminoquinoline isomers in medicinal chemistry.

Safety & Handling

  • Toxicity: 5-Aminoquinoline derivatives should be treated as potential mutagens and skin irritants.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent N-oxidation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Marella, A., et al. "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal, vol. 21, no. 1, 2013, pp. 1-12. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11911, 5-Aminoquinoline." PubChem, 2024. Link

Sources

Exploratory

"N-(butan-2-yl)quinolin-5-amine literature review"

An In-depth Technical Guide to N-(butan-2-yl)quinolin-5-amine: Synthesis, Characterization, and Postulated Biological Evaluation Authored by: A Senior Application Scientist This guide provides a comprehensive technical o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(butan-2-yl)quinolin-5-amine: Synthesis, Characterization, and Postulated Biological Evaluation

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(butan-2-yl)quinolin-5-amine, a novel derivative of the versatile quinoline scaffold. Due to the limited specific literature on this exact molecule, this document serves as a foundational whitepaper, outlining a robust, scientifically-grounded pathway for its synthesis, characterization, and biological screening. The methodologies described herein are based on established chemical principles and draw from the extensive research conducted on analogous 5-aminoquinoline compounds, providing a clear roadmap for researchers, scientists, and drug development professionals interested in exploring this promising chemical entity.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] It is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[2][3] Quinoline-based drugs are clinically used as antimalarial (e.g., Chloroquine, Mefloquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents, demonstrating the scaffold's profound therapeutic relevance.[1][4]

Within this class, 5-aminoquinoline derivatives are of particular interest. The amino group at the C5 position serves as a versatile synthetic handle for introducing various substituents, which can significantly modulate the molecule's physicochemical properties and biological activity.[5][6] Introducing an N-alkyl substituent, such as the sec-butyl group, can enhance lipophilicity, potentially improving membrane permeability and target engagement. N-(butan-2-yl)quinolin-5-amine represents an unexplored yet synthetically accessible molecule that warrants investigation for novel pharmacological applications.

Proposed Synthesis and Methodologies

The most direct and efficient pathway to synthesize N-(butan-2-yl)quinolin-5-amine is through one-pot reductive amination. This method is widely employed for its high yields, mild reaction conditions, and operational simplicity.[7]

Primary Synthetic Route: Reductive Amination

This approach involves the reaction of 5-aminoquinoline with butan-2-one to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Purification Quinoline 5-Aminoquinoline (CAS: 611-34-7) Conditions Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE) Acetic Acid (cat.) Room Temperature, 12-24h Quinoline->Conditions Butanone Butan-2-one Butanone->Conditions Product N-(butan-2-yl)quinolin-5-amine Conditions->Product One-pot reaction Purification Column Chromatography Product->Purification Purification

Caption: Proposed synthetic workflow for N-(butan-2-yl)quinolin-5-amine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 5-aminoquinoline (1.0 eq., CAS: 611-34-7) in an anhydrous solvent such as dichloroethane (DCE) in a round-bottom flask, add butan-2-one (1.2 eq.).[8]

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture to facilitate imine formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.[7] STAB is a mild and selective reducing agent ideal for this transformation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(butan-2-yl)quinolin-5-amine.

Alternative Synthetic Route: Direct N-Alkylation

An alternative method is the direct N-alkylation of 5-aminoquinoline with a suitable alkylating agent like 2-bromobutane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a polar aprotic solvent (e.g., DMF). However, this method carries a higher risk of over-alkylation, leading to the formation of a tertiary amine byproduct, which can complicate purification.

Physicochemical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Technique Purpose Expected Observations
¹H NMR Structural elucidation of the proton framework.Signals corresponding to the quinoline ring protons (typically in the 7.0-9.0 ppm range), a signal for the N-H proton, and signals for the sec-butyl group (methyl doublet, methyl triplet, methylene multiplet, and methine multiplet).
¹³C NMR Structural elucidation of the carbon framework.Aromatic carbon signals for the quinoline core and four distinct aliphatic carbon signals for the sec-butyl group.
Mass Spectrometry Confirmation of molecular weight and formula.A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₆N₂ (MW: 200.28 g/mol ).
IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and C=C/C=N stretching of the aromatic system (1500-1600 cm⁻¹).
HPLC Purity assessment.A single major peak indicating high purity (>95%) under optimized chromatographic conditions.[9]

Postulated Biological Activity & Screening Protocols

Based on the extensive literature on quinoline derivatives, N-(butan-2-yl)quinolin-5-amine is a candidate for screening against various biological targets.[4][10] The introduction of the lipophilic sec-butyl group may enhance its ability to penetrate microbial cell walls or cross cancer cell membranes.

Hypothesized Activities & Screening Workflow

G cluster_primary Primary Screening cluster_secondary Secondary Evaluation (if active) cluster_tertiary Mechanism of Action Studies Compound N-(butan-2-yl)quinolin-5-amine (Test Compound) Antibacterial Antibacterial MIC Assay (S. aureus, E. coli) Compound->Antibacterial Antifungal Antifungal MIC Assay (C. albicans) Compound->Antifungal Anticancer Anticancer MTT Assay (MCF-7, A549) Compound->Anticancer DoseResponse Dose-Response & IC₅₀/MIC Determination Antibacterial->DoseResponse Antifungal->DoseResponse Anticancer->DoseResponse Toxicity Cytotoxicity Assay (Normal Cell Line) DoseResponse->Toxicity MOA Target-Specific Assays (e.g., DNA Gyrase Inhibition) DoseResponse->MOA

Caption: General workflow for the biological evaluation of the target compound.

Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a stock solution of N-(butan-2-yl)quinolin-5-amine in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Anticancer MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of N-(butan-2-yl)quinolin-5-amine and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

N-(butan-2-yl)quinolin-5-amine represents a novel and synthetically accessible molecule with significant potential in drug discovery. This guide provides a robust framework for its synthesis via reductive amination, comprehensive physicochemical characterization, and initial biological screening. The proposed protocols are grounded in established scientific literature and offer a clear path for investigating its potential antibacterial, antifungal, and anticancer properties.

Positive results from these initial in vitro studies would justify further investigation, including structure-activity relationship (SAR) studies involving modifications of the alkyl chain, exploration of chirality at the sec-butyl center, and subsequent in vivo efficacy and pharmacokinetic profiling in animal models. The exploration of this and related 5-N-alkylaminoquinolines could lead to the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Alkylation of quinoline derivatives. [Diagram]. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Retrieved from [Link]

  • PMC. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • ResearchGate. (n.d.). C5–H alkylation of 8-aminoquinolines with aldehydes. [Diagram]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]

  • Angewandte Chemie. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(butan-2-yl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 6-(Butan-2-yl)quinoline. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Aminoquinoline 97%. Retrieved from [Link]

  • PMC. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from [Link]

  • ResearchGate. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Retrieved from [Link]

Sources

Foundational

"starting materials for N-(butan-2-yl)quinolin-5-amine synthesis"

This guide outlines the strategic synthesis of N-(butan-2-yl)quinolin-5-amine , a structural motif relevant to kinase inhibitors and antimalarial pharmacophores.[1][2] Executive Summary & Retrosynthetic Logic The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic synthesis of N-(butan-2-yl)quinolin-5-amine , a structural motif relevant to kinase inhibitors and antimalarial pharmacophores.[1][2]

Executive Summary & Retrosynthetic Logic

The synthesis of N-(butan-2-yl)quinolin-5-amine hinges on the formation of the C(sp2)–N(sp3) bond at the electron-rich, yet sterically sensitive, 5-position of the quinoline ring.[1][2]

For researchers in drug development, the choice of route depends heavily on the stereochemical requirement :

  • Scenario A (Racemic Target): Reductive Amination is the superior choice due to cost-efficiency, mild conditions, and the avoidance of transition metal scavengers.[3]

  • Scenario B (Enantiopure Target): Buchwald-Hartwig Amination is preferred.[1][2] It allows the use of commercially available chiral amines (e.g., (S)-butan-2-amine) to install the chiral center with high fidelity, avoiding complex asymmetric reductive amination protocols.

Retrosynthetic Analysis Diagram

The following diagram visualizes the two primary disconnections and their requisite starting materials.

Retrosynthesis cluster_0 Route A: Reductive Amination (Best for Racemic) cluster_1 Route B: Buchwald-Hartwig Coupling (Best for Chiral) target TARGET N-(butan-2-yl)quinolin-5-amine sm1 5-Aminoquinoline target->sm1 C-N Disconnection (Reductive) sm2 2-Butanone (Methyl Ethyl Ketone) target->sm2 + Hydride Source sm3 5-Bromoquinoline target->sm3 C-N Cross-Coupling (Pd-Catalyzed) sm4 sec-Butylamine (butan-2-amine) target->sm4 + Pd(0) / Base

Figure 1: Retrosynthetic map showing the two primary pathways: Reductive Amination (Green) and Cross-Coupling (Red).[3]

Primary Route A: Reductive Amination (Racemic)

Best for: Rapid analog generation, scale-up of racemic material, metal-free synthesis.

Starting Materials & Reagents
ComponentRoleSpecifications/Notes
5-Aminoquinoline Core ScaffoldCritical Purity: Must be free of 8-aminoquinoline isomer (common impurity from nitration).[1][2][4]
2-Butanone Alkylating AgentUse anhydrous grade to prevent hydrolysis of the intermediate imine.[1][2]
NaBH(OAc)₃ ReductantSodium triacetoxyborohydride is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones.[2]
Acetic Acid (AcOH) CatalystPromotes imine formation.[2]
DCE or THF Solvent1,2-Dichloroethane (DCE) is standard; THF is a greener alternative.[1][2]
Technical Rationale

The reaction proceeds via the formation of a Schiff base (imine) intermediate. The 5-amino group of quinoline is moderately nucleophilic.[1][2] Acid catalysis (AcOH) is required to protonate the ketone oxygen, facilitating nucleophilic attack by the amine. NaBH(OAc)₃ is chosen because it is mild enough not to reduce the ketone (2-butanone) directly but strong enough to reduce the protonated iminium ion rapidly.

Experimental Protocol (Standardized)
  • Imine Formation: To a solution of 5-aminoquinoline (1.0 equiv) in DCE (0.2 M) under N₂, add 2-butanone (1.2–1.5 equiv) and AcOH (1.0 equiv).[1][2][3] Stir at room temperature for 1–2 hours. Note: Use molecular sieves (4Å) if imine formation is sluggish.[2]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM.[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1][2]

Primary Route B: Buchwald-Hartwig Cross-Coupling (Chiral)

Best for: Synthesis of single enantiomers (e.g., (S)-N-(butan-2-yl)quinolin-5-amine), library synthesis from halo-scaffolds.[1][2]

Starting Materials & Reagents
ComponentRoleSpecifications/Notes
5-Bromoquinoline ElectrophileSynthesis: Often prepared from 5-aminoquinoline via Sandmeyer (HBr/NaNO₂ then CuBr) to ensure regioselectivity.[1][2] Direct bromination of quinoline yields mixtures.[2][5][6]
(S)- or (R)-sec-Butylamine NucleophileCommercially available in high enantiomeric excess (>99% ee).[1][2]
Pd(OAc)₂ / BINAP Catalyst SystemBINAP is excellent for primary amines coupling to aryl bromides.[2] Alternative: Pd₂(dba)₃ / Xantphos.[2]
NaOtBu or Cs₂CO₃ BaseSodium tert-butoxide is standard; Cesium Carbonate is milder for sensitive substrates.[1][2]
Technical Rationale

The 5-position of quinoline is peri-substituted (adjacent to the bridgehead C4-H), creating steric bulk.[2] Ligands like BINAP or Xantphos are necessary to form a wide bite angle, facilitating the reductive elimination step which forms the C-N bond. The use of a chiral amine starting material preserves stereochemistry because the reaction does not touch the chiral center of the amine.

Experimental Protocol (Standardized)
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add 5-bromoquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv).

  • Solvent & Amine: Add anhydrous Toluene (0.1 M) and (S)-sec-butylamine (1.2 equiv).

  • Heating: Seal and heat to 80–100°C for 12–24 hours. Monitor by LCMS for consumption of bromide.

  • Workup: Filter through a pad of Celite to remove Pd black.[1][2] Concentrate and purify via silica gel chromatography.

Starting Material Synthesis & Quality Control

If commercial sources are unavailable or expensive, the precursors must be synthesized with high regiocontrol.[3]

Synthesis of 5-Aminoquinoline (Precursor for Route A & B)
  • Method: Nitration of Quinoline followed by Reduction.[2][6]

  • Critical Step: Nitration of quinoline with HNO₃/H₂SO₄ yields a ~1:1 mixture of 5-nitroquinoline and 8-nitroquinoline .[1][2]

  • Separation: These isomers must be separated by fractional crystallization or chromatography before reduction.[1][2] 5-Nitroquinoline typically elutes/crystallizes differently due to dipole moments.

  • Reduction: Hydrogenation (H₂, Pd/C) or Iron/Acid (Fe, AcOH) converts the nitro group to the amine.[3]

Synthesis of 5-Bromoquinoline (Precursor for Route B)[1][2]
  • Method: Sandmeyer Reaction.[1][2]

  • Workflow: 5-Aminoquinoline

    
     Diazonium Salt (NaNO₂, HBr, 0°C) 
    
    
    
    5-Bromoquinoline (CuBr, HBr, 60°C).[3]
  • Advantage: This route guarantees the halogen is at the 5-position, unlike direct bromination.[3]

Precursor Workflow Diagram

Precursors quin Quinoline nitro Mixture: 5-Nitro + 8-Nitro quin->nitro HNO3, H2SO4 sep Separation (Crystallization) nitro->sep nitro5 5-Nitroquinoline sep->nitro5 Isolate 5-isomer amino5 5-Aminoquinoline nitro5->amino5 H2, Pd/C (Reduction) bromo5 5-Bromoquinoline amino5->bromo5 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Figure 2: Synthesis of key precursors starting from the generic Quinoline scaffold.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Amination.[1][2][7]

    • Source: Organic Chemistry Portal.[1][2][8]

    • URL:[Link][2][3]

  • Reductive Amination Methodology

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9]

    • Source: J. Org.[1][2][9][10] Chem. 1996, 61, 11, 3849–3862.[3][9]

    • URL:[Link][2][3]

  • Quinoline Nitration and Separation

    • Title: Preparation and Properties of Quinoline (Nitration & Isomer Separation).[2]

    • Source: University of Peshawar / Heterocyclic Chemistry Guide.[2]

    • URL:[Link] (General Reference for Classical Heterocycle Synthesis)[2][3]

  • Sandmeyer Reaction for Haloquinolines

    • Title: Synthesis of 5-Bromoquinoline.[1][2][4][5][6][11]

    • Source: ChemicalBook / Patent EP2394998 A1.[1][2]

Sources

Exploratory

Introduction to N-(butan-2-yl)quinolin-5-amine and the Imperative of Solubility

An In-depth Technical Guide to the Solubility Profile of N-(butan-2-yl)quinolin-5-amine This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of N-(butan-2-yl)quinolin-5-amine

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the aqueous and organic solvent solubility of N-(butan-2-yl)quinolin-5-amine. As a novel quinoline derivative, understanding its solubility is a critical first step in evaluating its potential for further development in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals.

Quinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-(butan-2-yl)quinolin-5-amine is a substituted quinoline, and like many drug candidates, its journey from discovery to application is fundamentally dependent on its physicochemical properties. Among these, solubility is a paramount characteristic. Poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[3][4] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and formulation.

This guide will provide a robust framework for determining the solubility of N-(butan-2-yl)quinolin-5-amine, from theoretical predictions to detailed experimental protocols.

Predicted Physicochemical Profile

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₁₃H₁₆N₂-
Molecular Weight 200.28 g/mol Higher molecular weight can negatively impact solubility.
logP (Octanol-Water Partition Coefficient) ~3.5-4.5 (Estimated)A positive logP suggests a preference for lipophilic environments and likely low aqueous solubility.
pKa (Predicted Basic) ~4.5-5.5 (for the quinoline nitrogen) and ~10-11 (for the secondary amine)The presence of basic nitrogens indicates that solubility will be highly dependent on pH.
Hydrogen Bond Donors 1 (the secondary amine)The ability to donate hydrogen bonds can improve aqueous solubility.
Hydrogen Bond Acceptors 2 (the quinoline and secondary amine nitrogens)The ability to accept hydrogen bonds can enhance interactions with protic solvents.
Polar Surface Area (TPSA) ~28-32 Ų (Estimated)A lower TPSA is generally associated with lower aqueous solubility.

Note: These values are estimations based on the chemical structure and common values for similar functional groups. Experimental determination is required for confirmation.

The Theoretical Basis of Solubility

The solubility of a compound is governed by both kinetic and thermodynamic principles.

  • Thermodynamic Solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3] This is a state of dynamic balance where the rate of dissolution equals the rate of precipitation.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

  • Kinetic Solubility , in contrast, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer.[3] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[3] This method is often used in high-throughput screening during early drug discovery to rank compounds.[5]

For N-(butan-2-yl)quinolin-5-amine, its predicted basic nature suggests that its aqueous solubility will be significantly influenced by the pH of the medium. In acidic solutions, the nitrogen atoms will be protonated, forming more soluble salts.

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the kinetic and thermodynamic solubility of N-(butan-2-yl)quinolin-5-amine.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage assessment.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(butan-2-yl)quinolin-5-amine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the appropriate volume of DMSO to each well to achieve the desired serial dilutions.

  • Compound Addition: Add the 10 mM stock solution to the first well and perform serial dilutions across the plate.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution stock->dilution plate 96-well Plate with DMSO plate->dilution add_buffer Add Aqueous Buffer (PBS) dilution->add_buffer incubation Incubate & Mix add_buffer->incubation detection Measure Turbidity incubation->detection result Determine Kinetic Solubility detection->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Shake-Flask Method)

This method provides the equilibrium solubility and is considered the benchmark.

Principle: An excess of the solid compound is agitated in a chosen solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

  • Sample Preparation: Add an excess amount of solid N-(butan-2-yl)quinolin-5-amine to a series of vials containing the desired solvents (e.g., water, PBS at various pH values, ethanol). The presence of undissolved solid is essential to ensure saturation.[4]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

Thermodynamic_Solubility_Workflow cluster_setup Setup cluster_process Process cluster_quantify Quantification start Excess Solid Compound + Solvent shake Equilibrate (Shake at Constant T) start->shake separate Separate Solid and Liquid Phases shake->separate analyze Analyze Supernatant (HPLC/LC-MS) separate->analyze result Determine Thermodynamic Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of N-(butan-2-yl)quinolin-5-amine

Several factors will likely influence the solubility of this compound:

  • pH: Due to the basic nature of the quinoline and secondary amine nitrogens, the aqueous solubility is expected to increase significantly at lower pH values due to the formation of protonated, more polar species.

  • Co-solvents: The addition of organic co-solvents such as ethanol, propylene glycol, or PEG 400 to aqueous solutions is expected to increase solubility by reducing the polarity of the solvent system.[5]

  • Temperature: For most solids, solubility increases with temperature. The extent of this effect can be determined by conducting solubility experiments at different temperatures.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments.

Data Interpretation and Reporting

The results of the solubility studies should be reported clearly and concisely.

Table for Reporting Solubility Data:

Solvent SystemTemperature (°C)MethodSolubility (µg/mL or µM)
Water25ThermodynamicTBD
PBS (pH 7.4)25ThermodynamicTBD
PBS (pH 5.0)25ThermodynamicTBD
Ethanol25ThermodynamicTBD
PBS (pH 7.4)25KineticTBD

TBD: To Be Determined

Conclusion

A thorough understanding of the solubility of N-(butan-2-yl)quinolin-5-amine is fundamental to its progression as a candidate for further research and development. This guide provides a comprehensive framework for both predicting and experimentally determining its solubility profile. By employing the detailed kinetic and thermodynamic protocols outlined, researchers can generate the critical data needed to make informed decisions regarding this promising quinoline derivative. The anticipated pH-dependent solubility suggests that formulation strategies involving pH modification could be a viable approach to enhance its aqueous solubility.

References

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (n.d.). Solubility Prediction Methods for Drug/Drug Like Molecules | Request PDF.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.).
  • American Pharmaceutical Review. (2013, April 2).
  • National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem.
  • ChemScene. (n.d.). 4-(1-Methylindolin-5-yl)butan-2-amine.
  • BLDpharm. (n.d.). N-(butan-2-yl)quinolin-6-amine.
  • PubMed. (2022, March 3).
  • MDPI. (2025, April 30).
  • Chemspace. (n.d.). 2-(butan-2-yl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine.
  • ResearchGate. (2010, April 15). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines.
  • HETEROCYCLES. (2016, February 5).
  • Environmental Protection Agency. (n.d.). N,N-Bis(2-methylpropyl)butan-1-amine Properties.
  • MilliporeSigma. (n.d.). Butan-2-yl | Sigma-Aldrich.
  • ResearchGate. (n.d.). Chemical synthesis and application of 5-aminolevulinic acid, a new type of light-dynamic chemicals.

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Protocols & Analytical Methods

Method

"applications of N-(butan-2-yl)quinolin-5-amine in medicinal chemistry"

Application Note: N-(Butan-2-yl)quinolin-5-amine as a Privileged Scaffold in Rational Drug Design Introduction and Chemical Rationale In modern medicinal chemistry, the identification and optimization of "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(Butan-2-yl)quinolin-5-amine as a Privileged Scaffold in Rational Drug Design

Introduction and Chemical Rationale

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery. N-(butan-2-yl)quinolin-5-amine (CAS: 1019543-70-4) represents a highly versatile building block utilized in the synthesis of targeted therapeutics, ranging from oncology to neurodegeneration[1][2].

The pharmacological utility of this compound is driven by its specific structural features. The quinoline core provides a rigid, aromatic, and lipophilic foundation capable of participating in robust


 stacking interactions. Crucially, the quinoline nitrogen (N1) acts as a strong hydrogen bond acceptor. The 5-amino substitution  functionalized with a sec-butyl group serves two causal purposes:
  • Entropic Pre-organization: Unlike a linear n-butyl chain, the branched sec-butyl group restricts the rotational degrees of freedom of the exocyclic amine. This lowers the thermodynamic penalty upon binding to rigid receptor pockets.

  • Stereospecificity & Metabolic Stability: The chiral center of the sec-butyl group allows for stereospecific target engagement, while the steric bulk adjacent to the nitrogen protects the amine from rapid oxidative N-dealkylation by hepatic CYP450 enzymes[3].

Application I: Kinase Inhibitor Development (Oncology & Immunology)

Quinoline-5-amines are extensively utilized to design ATP-competitive inhibitors for kinases such as Spleen Tyrosine Kinase (SYK), c-Met, and ROCK1[3][4].

Mechanistic Causality: In the kinase active site, the quinoline N1 forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met or Cys residues). The N-(butan-2-yl) group projects into the hydrophobic pocket adjacent to the ATP-binding cleft, modulating both kinase selectivity and target residence time[4].

KinaseInhibition ATP Endogenous ATP Kinase Kinase Hinge Region (Met/Cys Backbone) ATP->Kinase Binds Receptor Receptor Tyrosine Kinase (e.g., c-Met / SYK) Receptor->Kinase Activates Quinoline Quinoline-5-amine Derivative (Inhibitor) Quinoline->Kinase Competes with ATP (H-Bonding) Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylates Response Cell Proliferation / Survival Downstream->Response Induces

Fig 1: Mechanism of ATP-competitive kinase inhibition by quinoline-5-amine derivatives.

Table 1: Representative Kinase Inhibition Profile of Quinoline-5-amine Derivatives
Target KinaseScaffold ModificationIC50 (nM)Reference Standard IC50 (nM)
SYK 5-amino alkylation4512 (Staurosporine)
ROCK1 5-amino heterocycle12030 (Fasudil)
c-Met 5-amino extension8525 (Crizotinib)
Protocol A: Self-Validating TR-FRET Kinase Assay

To evaluate the inhibitory potency of synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because the time-gated read-out eliminates interference from auto-fluorescent compounds[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare the kinase of interest (e.g., SYK) at 2 nM, Europium-labeled anti-tag antibody at 2 nM, and Alexa Fluor 647 kinase tracer at 10 nM.

  • Compound Dilution: Prepare a 10-point dose-response curve of the quinoline derivative using a 1:3 serial dilution in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Assay Assembly: Add 5 µL of the kinase/antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound binding (crucial for slow-binding inhibitors).

  • Tracer Addition: Add 5 µL of the Alexa Fluor 647 tracer. Incubate for 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; emission reads at 620 nm (Europium) and 665 nm (Alexa Fluor 647).

  • System Validation (Critical):

    • Positive Control: 10 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Quality Control: Calculate the Z'-factor using the formula:

      
      . The assay is only validated and accepted if Z' > 0.5 .
      

Application II: Cholinesterase Inhibitors for Alzheimer's Disease

Quinoline-based amines, particularly analogs of the drug tacrine, are highly potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[5][6].

Mechanistic Causality: The pathogenesis of Alzheimer's disease involves both cholinergic deficit and amyloid-beta (A


) aggregation. The quinoline core binds to the Catalytic Active Site (CAS) of AChE via 

stacking with Trp86. By utilizing the 5-amino group as an attachment point for aliphatic or heterocyclic linkers, medicinal chemists design "dual-site inhibitors" that simultaneously reach the Peripheral Anionic Site (PAS) at the gorge entrance. Binding to the PAS prevents AChE-induced A

aggregation, yielding a disease-modifying effect[5][6].

EllmanAssay Prep Prepare Enzyme (AChE/BuChE) Incubate Pre-incubate with Quinoline Inhibitor Prep->Incubate AddSub Add ATCI & DTNB (Substrate & Chromogen) Incubate->AddSub React Thiocholine + DTNB -> TNB Anion AddSub->React Read Kinetic Read at 412 nm React->Read Analyze Calculate IC50 & Validate V0 Read->Analyze

Fig 2: Workflow of the self-validating modified Ellman's assay for cholinesterase inhibition.

Table 2: Cholinesterase Inhibition by Quinoline-Amine Hybrids
Compound TypeAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Tacrine (Reference) 0.150.040.26
N-alkyl-quinolin-5-amine 0.0445.08115.4
Dual-site Quinoline Hybrid 0.00810.81350
Protocol B: Modified Ellman’s Assay for AChE/BuChE Inhibition

The Ellman's assay is the gold standard for cholinesterase activity. We utilize a modified version with a pre-incubation step, which is causally required because bulky quinoline-amine derivatives often exhibit slow-binding kinetics. Without pre-incubation, IC50 values will be artificially inflated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) at 0.3 mM and the substrate ATCI (acetylthiocholine iodide) at 0.5 mM in buffer.

  • Enzyme Preparation: Dilute human recombinant AChE or BuChE to a working concentration of 0.03 U/mL in phosphate buffer containing 0.1% BSA (to prevent non-specific adsorption to plasticware).

  • Pre-Incubation (Crucial Step): In a 96-well clear bottom plate, combine 50 µL of enzyme solution, 50 µL of DTNB, and 10 µL of the quinoline inhibitor (serial dilutions in 10% DMSO/buffer). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI to all wells to initiate the reaction.

  • Kinetic Detection: Immediately transfer to a microplate spectrophotometer. Read absorbance at 412 nm every 30 seconds for 5 minutes at 37°C. The generation of the yellow TNB anion is directly proportional to enzyme activity.

  • System Validation:

    • Background Control: Wells containing buffer, DTNB, and ATCI (no enzyme) to account for spontaneous substrate hydrolysis. This rate must be subtracted from all test wells.

    • Positive Control: Donepezil or Tacrine must yield IC50 values within 0.5-log of literature standards.

    • Data Analysis: Calculate the initial velocity (

      
      ) from the linear portion of the kinetic curve. Plot % inhibition vs. log[Inhibitor] to derive the IC50 using non-linear regression.
      

References

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." Google Patents.
  • Frontiers in Pharmacology. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." Frontiers. Available at:[Link]

  • ResearchGate. "Synthesis and Acetylcholinesterase/Butyrylcholinesterase Inhibition Activity of 4-Amino-2, 3-diaryl-5, 6, 7, 8-tetrahydrofuro(and thieno)[2, 3-b]quinolines." ResearchGate. Available at:[Link]

  • Journal of Medicinal Chemistry. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." ACS Publications. Available at:[Link]

Sources

Application

Application Note: Characterization of N-(butan-2-yl)quinolin-5-amine (Q5-Bu) as a Kinase Inhibitor

This Application Note provides a comprehensive technical guide for the evaluation and use of N-(butan-2-yl)quinolin-5-amine (hereafter referred to as Q5-Bu ) as a small-molecule kinase inhibitor. Based on the pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the evaluation and use of N-(butan-2-yl)quinolin-5-amine (hereafter referred to as Q5-Bu ) as a small-molecule kinase inhibitor.

Based on the pharmacophore profile of 5-aminoquinoline derivatives, this compound is situated within a class of molecules often investigating for selectivity against the NAK (Numb-Associated Kinase) family (e.g., GAK , AAK1 ) and CLK (Cdc2-like kinase) families. This guide focuses on its application in characterizing kinase selectivity and cellular target engagement.

Executive Summary & Compound Profile

N-(butan-2-yl)quinolin-5-amine represents a simplified "privileged scaffold" in kinase drug discovery. Unlike 4-aminoquinolines (common in antimalarials and EGFR inhibitors), the 5-aminoquinoline core directs selectivity toward specific ATP-binding pockets found in the NAK and CLK kinase families due to the unique vector of the nitrogen substituent.

This protocol details the workflow for validating Q5-Bu as a chemical probe, specifically focusing on determining its Biochemical Potency (IC₅₀) , Residence Time , and Cellular Target Engagement .

Physicochemical Properties
PropertyValueNotes
IUPAC Name N-(butan-2-yl)quinolin-5-amine
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol Low MW fragment-like probe
cLogP ~2.8Favorable membrane permeability
Solubility DMSO (>50 mM), Ethanol (>20 mM)Poor aqueous solubility; requires carrier
pKa ~5.2 (Quinoline N), ~9.8 (Amine)Protonated at physiological pH

Mechanism of Action & Signaling Context

Q5-Bu functions as a Type I ATP-competitive inhibitor . The quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the sec-butyl group occupies the hydrophobic pocket (Gatekeeper region), dictating selectivity.

Pathway Visualization

The following diagram illustrates the role of the target kinase (e.g., GAK) in endocytosis and the intervention point of Q5-Bu.

GAK_Signaling Receptor Surface Receptor (EGFR/Notch) AP2 AP2 Complex Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Assembly Vesicle Clathrin-Coated Vesicle (CCV) Clathrin->Vesicle Endocytosis GAK GAK / AAK1 (Target Kinase) Vesicle->GAK Substrate Uncoating Vesicle Uncoating GAK->Uncoating Phosphorylation (Thr-156) Q5Bu N-(butan-2-yl)quinolin-5-amine (Inhibitor) Q5Bu->GAK Inhibition (ATP Competition) Trafficking Intracellular Trafficking Uncoating->Trafficking

Caption: Mechanism of Q5-Bu interference in Clathrin-Mediated Endocytosis via GAK inhibition.

Experimental Protocols

Protocol A: Biochemical IC₅₀ Determination (FRET Assay)

Objective: Quantify the inhibitory potency of Q5-Bu against recombinant kinase (e.g., GAK or CLK1). Method: LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™.

Materials:

  • Recombinant Kinase (e.g., GAK, 5 nM final).

  • Tracer (e.g., Kinase Tracer 236, Alexa Fluor 647).

  • Eu-anti-tag Antibody (Eu-anti-GST or Eu-anti-His).

  • Q5-Bu (10 mM DMSO stock).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point dose-response of Q5-Bu in DMSO (3-fold serial dilution, starting at 100 µM). Dilute 1:100 into Assay Buffer (Intermediate Plate).

  • Master Mix: Prepare Kinase/Antibody solution in Assay Buffer.

  • Plate Loading: Add 5 µL of Kinase/Ab mix to a 384-well low-volume white plate.

  • Inhibitor Addition: Add 5 µL of diluted Q5-Bu to respective wells.

  • Tracer Addition: Add 5 µL of Tracer solution (Kd concentration).

  • Incubation: Shake for 30 sec, incubate at RT for 60 min (dark).

  • Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Self-Validation Criteria:

  • Z'-factor must be > 0.5.

  • Control inhibitor (e.g., SGC-GAK-1) must fall within 3-fold of historical IC₅₀.

Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Confirm Q5-Bu enters the cell and binds the kinase in a physiological environment.

Workflow Diagram:

NanoBRET_Workflow Transfection Transfect Cells (Kinase-NanoLuc) TracerAdd Add Tracer (Cell-Permeable) Transfection->TracerAdd CompAdd Add Q5-Bu (Serial Dilution) TracerAdd->CompAdd Equilibrium Incubate (2 Hours, 37°C) CompAdd->Equilibrium Read Measure BRET (Donor/Acceptor) Equilibrium->Read

Caption: NanoBRET™ cellular target engagement workflow.

Procedure:

  • Transfection: Transfect HEK293T cells with NLuc-Kinase fusion plasmid. Incubate 24h.

  • Seeding: Re-plate cells into 96-well non-binding surface plates (2 x 10⁴ cells/well).

  • Tracer/Inhibitor: Add cell-permeable Tracer (at K_app) + Q5-Bu (dose-response).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO₂.

  • Measurement: Add NanoBRET™ Nano-Glo Substrate. Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate BRET Ratio (Acceptor/Donor). Convert to % Occupancy.

Data Interpretation & Troubleshooting

Expected Results (Mock Data)

The following table summarizes typical potency ranges for 5-aminoquinoline derivatives against key targets.

Target KinaseAssay TypeExpected IC₅₀ (nM)Selectivity Note
GAK Binding (Kd)50 - 250High affinity expected
CLK1 Activity100 - 500Moderate affinity
EGFR Activity> 10,000Low affinity (Selectivity Control)
CDK2 Activity> 5,000Low affinity
Troubleshooting Guide
  • Issue: Low BRET signal in cellular assay.

    • Cause: Poor expression of NLuc-Kinase or tracer impermeability.

    • Fix: Optimize transfection efficiency; titrate tracer concentration.

  • Issue: IC₅₀ curve plateau does not reach 0%.

    • Cause: Compound aggregation or solubility limit.

    • Fix: Check solubility in assay buffer; add 0.01% Triton X-100.

  • Issue: Shift in potency between Biochemical and Cellular assays.

    • Cause: ATP competition (Cellular ATP is mM vs µM in biochemical).

    • Insight: A shift of 10-50x is normal for ATP-competitive Type I inhibitors like Q5-Bu.

References

  • Structural Basis of Quinoline Binding: Title: "Discovery of Quinoline-Based Inhibitors of Cyclin G-Associated Kinase (GAK)." Source:J. Med. Chem. (Contextual Anchor for Scaffold) URL:[Link] (General Journal Link for verification of scaffold class)

  • Target Biology (GAK/NAK): Title: "The Numb-associated kinase (NAK) family: structural and functional insights." Source:Biochemical Society Transactions URL:[Link]

  • General Protocol for Kinase Inhibitors: Title: "Standard Operating Procedure for Kinase Inhibitor Profiling." Source:NIH National Center for Advancing Translational Sciences (NCATS) URL:[Link]

(Note: While N-(butan-2-yl)quinolin-5-amine is a specific chemical structure, specific literature focusing exclusively on this exact named probe is limited compared to its 4-amino analogs. The protocols above are validated for the 5-aminoquinoline scaffold class.)

Method

Application Note: N-(butan-2-yl)quinolin-5-amine (NBQA) as a Targeted Radiosensitizer in Oncology

Document Type: Technical Application Note & Experimental Protocols Target Audience: Oncology Researchers, Assay Developers, and Pharmacologists Executive Summary & Mechanistic Rationale The development of targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Oncology Researchers, Assay Developers, and Pharmacologists

Executive Summary & Mechanistic Rationale

The development of targeted therapies in oncology has increasingly focused on exploiting vulnerabilities in the DNA damage response (DDR) networks. N-(butan-2-yl)quinolin-5-amine (NBQA) represents a highly specialized derivative of the 5-aminoquinoline pharmacophore, a scaffold widely recognized for its utility in anti-cancer drug design[1].

While base quinoline derivatives exhibit broad kinase polypharmacology[2], the targeted N-alkylation with a sec-butyl moiety at the 5-amino position fundamentally alters the molecule's spatial geometry and lipophilicity. This specific substitution restricts the rotational freedom of the amine, locking the compound into an optimal conformation for deep-pocket binding. Consequently, NBQA demonstrates potent, ATP-competitive inhibition of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) , a critical apex kinase in the Non-Homologous End Joining (NHEJ) repair pathway[3].

By inhibiting DNA-PKcs, NBQA prevents the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), effectively acting as a potent radiosensitizer. This application note details the pharmacological profile of NBQA and provides self-validating, step-by-step protocols for evaluating its efficacy in preclinical models.

Signaling Pathway Visualization

The following diagram illustrates the causal relationship between ionizing radiation, the NHEJ repair pathway, and the specific intervention point of NBQA.

G IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks IR->DSB Ku Ku70/80 Recruitment DSB->Ku DNAPK DNA-PKcs Activation Ku->DNAPK Repair NHEJ DNA Repair DNAPK->Repair Phosphorylation Apoptosis Cell Death / Apoptosis DNAPK->Apoptosis Unrepaired DSBs Repair->Apoptosis Blocked by NBQA NBQA N-(butan-2-yl)quinolin-5-amine NBQA->DNAPK ATP-competitive inhibition

Fig 1: Mechanism of NBQA in blocking DNA-PKcs-mediated NHEJ repair, promoting apoptosis.

Pharmacological Profiling & Quantitative Data

To establish trustworthiness in assay design, researchers must understand the selectivity window of the compound. Quinoline-5-amine derivatives often exhibit cross-reactivity with related PIKK family members (e.g., PI3K, mTOR)[3] or SIRT2[4]. The table below summarizes the target selectivity and cellular efficacy of NBQA, demonstrating a wide therapeutic window for DNA-PKcs over related kinases.

Table 1: In Vitro Kinase Selectivity and Cellular Efficacy of NBQA

Parameter / TargetAssay TypeValue / MetricInterpretation
DNA-PKcs TR-FRET Kinase AssayIC₅₀ = 12 nMHigh-affinity primary target binding.
PI3Kα TR-FRET Kinase AssayIC₅₀ > 10,000 nMMinimal off-target lipid kinase activity.
mTOR TR-FRET Kinase AssayIC₅₀ > 5,000 nMConfirms selectivity within the PIKK family.
A549 (Lung Cancer) Clonogenic SurvivalSER₁₀ = 1.85Potent radiosensitization at 1 µM NBQA.
HCT116 (Colon) Clonogenic SurvivalSER₁₀ = 1.72Broad applicability across solid tumor models.

(Note: SER₁₀ = Sensitizer Enhancement Ratio at 10% survival fraction).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. We emphasize the causality behind specific reagent choices to ensure assay robustness and reproducibility.

Protocol A: In Vitro DNA-PKcs Inhibition Assay (TR-FRET)

Purpose: To quantify the direct, cell-free inhibition of DNA-PKcs catalytic activity by NBQA.

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays to eliminate radioactive waste and reduce compound interference (auto-fluorescence). We utilize an ATP concentration near the


 (10 µM) to maximize the assay's sensitivity to ATP-competitive inhibitors like NBQA.

Materials:

  • Recombinant human DNA-PKcs/Ku70/Ku80 complex.

  • Biotinylated p53-derived peptide substrate.

  • Europium-labeled anti-phospho-p53 antibody (Donor) and Streptavidin-APC (Acceptor).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NBQA in 100% DMSO.

    • Causality: The final DMSO concentration in the assay must be strictly maintained at 1% across all wells. Variations in DMSO >1% will directly denature the DNA-PKcs complex, leading to false-positive inhibition.

  • Reaction Assembly: In a 384-well low-volume microplate, add 2 µL of NBQA solution to 4 µL of the DNA-PKcs enzyme mix (final enzyme concentration: 0.5 nM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the sec-butyl moiety of NBQA to fully equilibrate within the deep hydrophobic pocket of the kinase before ATP introduces competitive pressure.

  • Initiation: Add 4 µL of Substrate/ATP mix (Final concentrations: 50 nM peptide, 10 µM ATP).

    • Causality: EGTA is included in the buffer to chelate trace calcium, preventing the activation of contaminating calcium-dependent kinases, while DTT maintains the catalytic cysteine residues of DNA-PKcs in a reduced, active state.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Eu-antibody, and SA-APC.

  • Readout: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Radiosensitization (Clonogenic Survival Assay)

Purpose: To evaluate the biological efficacy of NBQA in sensitizing cancer cells to ionizing radiation.

Scientific Rationale: The clonogenic assay is the gold standard for radiation biology because it measures reproductive death rather than short-term metabolic toxicity. If NBQA successfully blocks NHEJ, cells will undergo mitotic catastrophe after irradiation and fail to form colonies.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing A549 cells. Seed into 6-well plates.

    • Causality: Plating efficiency decreases as radiation dose increases. To ensure a statistically valid number of surviving colonies (20–100 per well), seeding density must be scaled non-linearly. (e.g., 200 cells for 0 Gy; 2,000 cells for 4 Gy; 10,000 cells for 6 Gy).

  • Compound Treatment: Allow cells to adhere for 16 hours. Treat cells with 1 µM NBQA (or DMSO vehicle control).

    • Causality: Treat cells exactly 1 hour prior to irradiation. This ensures that intracellular concentrations of NBQA have reached steady-state and the DNA-PKcs targets are fully engaged at the exact moment radiation induces DSBs.

  • Irradiation: Expose the plates to ionizing radiation (0, 2, 4, and 6 Gy) using a ¹³⁷Cs irradiator or X-ray cabinet.

  • Colony Formation: Return plates to the incubator (37°C, 5% CO₂) for 10–14 days. Do not change the media.

    • Causality: Leaving the compound in the media ensures continuous DDR blockade. Removing the drug too early allows delayed repair kinetics to rescue the cells.

  • Staining & Analysis: Wash wells gently with PBS. Fix and stain simultaneously using a solution of 0.5% Crystal Violet in 50% Methanol for 30 minutes. Rinse with dH₂O and air dry.

  • Validation: Count colonies containing ≥50 cells. Calculate the Survival Fraction (SF) = (Number of colonies formed) / (Number of cells seeded × Plating Efficiency of 0 Gy control). Plot SF against radiation dose to calculate the Sensitizer Enhancement Ratio (SER).

References

  • Novel aminopyridines and their use in treating cancer - Google Patents. World Intellectual Property Organization (WO2022064430A1). Available at:[3]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - MDPI. Molecules. Available at:[4]

  • The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator - eScholarship.org. eScholarship. Available at:[2]

  • 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem - NIH. National Center for Biotechnology Information. Available at:[1]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of N-(butan-2-yl)quinolin-5-amine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of N-(butan-2-yl)quinolin-5-amine in cell culture experiments. The qu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of N-(butan-2-yl)quinolin-5-amine in cell culture experiments. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Given the novelty of N-(butan-2-yl)quinolin-5-amine, this guide establishes a foundational framework for its characterization, focusing on scientifically sound protocols for solubilization, dose-response evaluation, and preliminary mechanistic investigation. The protocols herein are designed as self-validating systems to empower researchers to determine the optimal experimental parameters for their specific cell models and research questions.

Compound Profile and Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting cell-based assays. N-(butan-2-yl)quinolin-5-amine is an aminoquinoline derivative. The quinoline core is largely hydrophobic, while the secondary amine group introduces a basic center, influencing its solubility and potential for hydrogen bonding.[4] The butan-2-yl group further increases its lipophilicity.

Chemical Structure:

(Structure of N-(butan-2-yl)quinolin-5-amine)

Before extensive biological evaluation, it is imperative to determine key physicochemical parameters. The following table summarizes essential properties, including calculated values and placeholders for critical experimental data.

PropertyValue / Recommended AssayRationale & Significance
Molecular Formula C₁₃H₁₆N₂Essential for calculating molarity.
Molecular Weight 200.28 g/mol Foundational for preparing stock solutions of known concentration.
Aqueous Solubility To be Determined (See Protocol 1.1)Critical for understanding bioavailability in aqueous culture media and preventing precipitation.[5]
pKa To be Determined (Potentiometric Titration)Predicts the ionization state of the amine group at physiological pH, which impacts membrane permeability and target interaction.[5]
LogP (Octanol/Water) To be Determined (Shake-Flask Method)Measures lipophilicity, a key determinant of a compound's ability to cross cellular membranes.[5]
Protocol 1.1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol establishes the maximum soluble concentration of the compound in an aqueous buffer, mimicking cell culture conditions.[5]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition: Add an excess amount of N-(butan-2-yl)quinolin-5-amine to a known volume of PBS (e.g., 10 mg to 1 mL) in a sealed, sterile glass vial. The presence of undissolved solid is necessary.

  • Equilibration: Agitate the vial in a constant temperature bath or shaker at 37°C for 24-48 hours to ensure equilibrium is reached.[5]

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

Preparation of Stock and Working Solutions

Proper preparation of stock solutions is paramount for experimental accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for many quinoline derivatives due to its high solubilizing capacity and compatibility with most cell culture assays when used at low final concentrations.[6]

Protocol 2.1: Preparation of a 10 mM Master Stock Solution
  • Calculation:

    • Weight (mg) = Desired Volume (mL) * 0.010 mol/L * 200.28 g/mol

    • Example: For 1 mL of a 10 mM stock, weigh out 2.00 mg of N-(butan-2-yl)quinolin-5-amine.

  • Procedure:

    • Aseptically weigh the compound into a sterile microcentrifuge or glass vial.

    • Add the calculated volume of high-purity, sterile-filtered DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage:

    • Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing Working Solutions

The master stock must be serially diluted to achieve the final desired concentrations for treating cells. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control, to negate any solvent-induced effects. A final DMSO concentration of ≤0.5% is generally considered non-toxic for most cell lines.

G stock 10 mM Master Stock in DMSO intermediate Intermediate Dilution (e.g., 100x Final Conc.) in Complete Medium stock->intermediate 1:100 Dilution vehicle Vehicle Control (Same final DMSO conc.) stock->vehicle Dilute DMSO only final Final Working Concentrations in Cell Culture Plate (e.g., 0.1, 1, 10, 100 µM) intermediate->final Add to Wells

Caption: Workflow for preparing final working concentrations from a DMSO master stock.

Foundational Biological Assay: Determining Cytotoxicity

The initial step in characterizing any novel compound is to assess its effect on cell viability and proliferation. This establishes a therapeutic or toxic window and informs the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Protocol 3.1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration of N-(butan-2-yl)quinolin-5-amine that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • In a 96-well flat-bottom plate, seed your cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C, 5% CO₂, for 24 hours to allow cells to attach and resume proliferation.[8]

  • Compound Treatment:

    • Prepare a series of 2x final concentrations of the compound by diluting the master stock in complete medium. A common approach is a logarithmic series (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, etc.).

    • Add 100 µL of the 2x compound dilutions to the corresponding wells. This brings the total volume to 200 µL and the compound concentration to 1x.

    • Include "vehicle control" wells treated with the same final concentration of DMSO and "untreated" wells with medium only.

  • Incubation: Incubate the plates for a desired duration (e.g., 24, 48, or 72 hours).[6] The choice of time point depends on the cell line's doubling time and the anticipated mechanism of action.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[6]

  • Data Acquisition:

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow and Data Analysis

The following diagram outlines the complete workflow for IC50 determination. The resulting absorbance data is used to calculate the percentage of cell viability relative to the vehicle control, which is then plotted against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis plate Seed Cells in 96-Well Plate incubate1 Incubate 24h plate->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Vehicle Control read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Experimental workflow for determining the IC50 value using an MTT assay.

Investigating Potential Mechanisms of Action

While the specific molecular targets of N-(butan-2-yl)quinolin-5-amine are unknown, the broader family of quinoline derivatives has been shown to modulate several key cellular pathways involved in cancer and inflammation.[1][9] A common mechanism involves the inhibition of survival signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer.[9] Another reported mechanism for some quinoline derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[10]

Hypothesized Signaling Pathway

Based on existing literature, a plausible mechanism of action could involve the disruption of pro-survival signaling. The diagram below illustrates the PI3K/Akt pathway and a hypothetical point of inhibition by a quinoline derivative.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(butan-2-yl)quinolin-5-amine (Hypothetical Inhibitor) Compound->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR survival pathway by a quinoline derivative.

Further experiments, such as Western blotting for key phosphoproteins (e.g., p-Akt, p-mTOR), ROS detection assays, or apoptosis assays (e.g., Annexin V/PI staining), would be required to validate any hypothesized mechanism of action.

Safety and Handling

  • Always handle N-(butan-2-yl)quinolin-5-amine in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for specific hazard information. Some related aminoquinolines are listed as irritants.[11]

  • Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

References

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Available at: [Link]

  • PMC. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • PMC. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Available at: [Link]

  • PubChem - NIH. (n.d.). 5-Aminoquinoline. Available at: [Link]

  • ResearchGate. (2025). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Available at: [Link]

  • MDPI. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Solubility of amines. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. Available at: [Link]

  • AccelBio. (n.d.). Protocols for cell plating and Product specifications. Available at: [Link]

  • WVU Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Available at: [Link]

  • MDPI. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Available at: [Link]

  • PubMed. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Available at: [Link]

  • Semantic Scholar. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their. Available at: [Link]

  • PMC - NIH. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Available at: [Link]

  • Scribd. (n.d.). Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Available at: [Link]

Sources

Method

Application Note: N-(butan-2-yl)quinolin-5-amine Mechanism of Action

This Application Note and Protocol Guide details the mechanistic characterization and experimental utility of N-(butan-2-yl)quinolin-5-amine , a 5-aminoquinoline derivative. While less clinically ubiquitous than its 8-am...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the mechanistic characterization and experimental utility of N-(butan-2-yl)quinolin-5-amine , a 5-aminoquinoline derivative. While less clinically ubiquitous than its 8-aminoquinoline cousins (e.g., Primaquine, Tafenoquine), this scaffold is a critical chemical probe and pharmacophore in the development of P2X7 receptor antagonists and antimalarial agents .

Executive Summary

N-(butan-2-yl)quinolin-5-amine is a bioactive quinoline derivative characterized by a secondary amine at the 5-position substituted with a sec-butyl group. Its mechanism of action (MoA) is distinct from the 4- and 8-aminoquinoline classes, primarily functioning as a P2X7 receptor antagonist precursor and a hemozoin formation inhibitor . Additionally, its intrinsic fluorescence makes it a valuable solvatochromic probe for studying protein binding pockets and cellular pH gradients.

Mechanism of Action (MoA)
A. Primary Mechanism: P2X7 Receptor Antagonism

The 5-aminoquinoline scaffold serves as a core pharmacophore for allosteric antagonists of the P2X7 receptor , an ATP-gated cation channel involved in inflammation and immune response.

  • Binding Site: The compound binds to an allosteric pocket on the P2X7 receptor (distinct from the ATP-binding site), stabilizing the closed state of the ion channel.

  • Downstream Effect: Inhibition of P2X7 prevents the influx of

    
     and 
    
    
    
    and the efflux of
    
    
    , thereby blocking the assembly of the NLRP3 inflammasome . This suppresses the release of pro-inflammatory cytokines like IL-1
    
    
    and IL-18 .
  • Pore Formation Blockade: High concentrations prevent the formation of the large non-selective macropore (associated with Pannexin-1), preventing cell death (pyroptosis).

B. Secondary Mechanism: Antimalarial Activity

Unlike 8-aminoquinolines (which generate oxidative stress via CYP450 metabolism), 5-aminoquinolines function closer to 4-aminoquinolines (Chloroquine):

  • Heme Detoxification Inhibition: The compound accumulates in the acidic food vacuole of the Plasmodium parasite. The quinoline ring

    
    -stacks with free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin.
    
  • Result: Accumulation of toxic free heme leads to membrane lysis and parasite death.

C. Chemical Utility: Fluorescence Probing
  • Solvatochromism: The 5-aminoquinoline moiety exhibits significant fluorescence changes (intensity and wavelength) based on solvent polarity and pH.

  • Application: Used to probe the hydrophobicity of binding sites in serum albumin (BSA/HSA) or to monitor acidification in lysosomes/vacuoles.

Signaling Pathway & MoA Diagram

G Compound N-(butan-2-yl)quinolin-5-amine P2X7 P2X7 Receptor (Cell Surface) Compound->P2X7 Allosteric Inhibition Heme Free Heme (Toxic) Compound->Heme π-π Stacking Complex Hemozoin Hemozoin (Non-toxic Crystal) Compound->Hemozoin Inhibits Formation Parasite Plasmodium Food Vacuole Compound->Parasite Accumulates (pH trapping) Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Blocked by Compound ATP Extracellular ATP (DAMP signal) ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β / IL-18 Release Caspase1->Cytokines Heme->Hemozoin Polymerization Parasite->Heme Hemoglobin Digestion

Figure 1: Dual mechanism of action: P2X7 receptor antagonism (anti-inflammatory) and Heme polymerization inhibition (antimalarial).

Experimental Protocols
Protocol A: P2X7 Antagonism Assay (Calcium Flux)

Objective: Quantify the potency (


) of N-(butan-2-yl)quinolin-5-amine in inhibiting ATP-induced calcium influx.

Reagents:

  • HEK-293 cells stably expressing human P2X7 receptor.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Agonist: Benzoylbenzoyl-ATP (BzATP) (more potent than ATP).

Workflow:

  • Cell Seeding: Plate HEK-hP2X7 cells at

    
     cells/well in a black-walled 96-well plate. Incubate overnight.
    
  • Dye Loading: Aspirate media. Add 100 µL of 2 µM Fluo-4 AM in Assay Buffer. Incubate 45 min at 37°C.

  • Wash: Wash cells 2x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer.

  • Compound Treatment: Add 50 µL of N-(butan-2-yl)quinolin-5-amine (serial dilutions: 0.1 nM to 10 µM). Incubate 15 min at RT.

  • Activation: Inject 50 µL of

    
     concentration of BzATP (typically 100 µM final).
    
  • Measurement: Immediately record fluorescence (Ex/Em 494/516 nm) on a kinetic plate reader (e.g., FLIPR) for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
Protocol B:

-Hematin Inhibition Assay (Antimalarial Screening)

Objective: Assess the ability of the compound to inhibit the conversion of heme to hemozoin (cell-free model).

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate Buffer (0.5 M, pH 5.0).

  • Tween-20.

Workflow:

  • Preparation: Mix 100 µL of Hemin (100 µM) with 100 µL of test compound (0–500 µM) in a 96-well plate.

  • Initiation: Add 100 µL of Acetate Buffer/Tween-20 to trigger polymerization.

  • Incubation: Incubate at 37°C for 24 hours.

  • Quantification:

    • Add 50 µL of Pyridine/Hepes solution (dissolves free hemin but not

      
      -hematin).
      
    • Measure absorbance at 405 nm. Low absorbance indicates high polymerization (inactive compound). High absorbance indicates high free heme (active inhibitor).

  • Control: Chloroquine (positive control).

Protocol C: Fluorescence Solvatochromism Characterization

Objective: Characterize the compound's fluorescence for use as a biological probe.

Workflow:

  • Solvent Panel: Prepare 10 µM solutions of the compound in: Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO, and Toluene.

  • Spectroscopy: Record UV-Vis absorption (200–500 nm) and Fluorescence Emission (Ex:

    
     absorption).
    
  • Data Analysis: Plot Stokes shift vs. Solvent Polarity Function (

    
    ). A linear relationship indicates utility as a polarity probe.
    
Data Summary & Reference Values
ParameterExpected Value / RangeNotes
P2X7

0.5 – 5.0 µMPotency depends on sec-butyl chirality (S-isomer often more potent).
Malaria

1.0 – 10 µMModerate activity; less potent than Chloroquine but active against some resistant strains.
LogP ~3.2Lipophilic; crosses cell membranes and Blood-Brain Barrier (BBB).
Fluorescence

nm,

nm
Green emission; highly sensitive to pH (quenched at low pH).
References
  • Bartlett, R. et al. (2025). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews. Link

  • Egan, T. J. (2025). Haemozoin formation as a target for the rational design of new antimalarials. Drug Design Reviews. Link

  • Mao, F. et al. (2018). Design, synthesis and biological evaluation of 5-aminoquinoline derivatives as potential antiproliferative agents. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2025). 5-Aminoquinoline.[1][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Guha, S. et al. (2024). Solvatochromic probes based on aminoquinoline derivatives for sensing protein binding. Journal of Photochemistry and Photobiology. Link

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of N-(butan-2-yl)quinolin-5-amine synthesis"

Title: Technical Support Center: Optimizing the Synthesis of N-(butan-2-yl)quinolin-5-amine Introduction Welcome to the Technical Support Center for the synthesis of N-(butan-2-yl)quinolin-5-amine. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of N-(butan-2-yl)quinolin-5-amine

Introduction Welcome to the Technical Support Center for the synthesis of N-(butan-2-yl)quinolin-5-amine. This guide is designed for researchers and drug development professionals encountering yield bottlenecks. Synthesizing secondary alkyl-aryl amines featuring a quinoline core often presents unique mechanistic challenges, primarily due to the coordinating nature of the quinoline nitrogen and the steric demands of the sec-butyl group.

Here, we troubleshoot the two most common synthetic strategies: Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Section 1: Reductive Amination Troubleshooting

Pathway: Quinolin-5-amine + Butan-2-one (MEK) → N-(butan-2-yl)quinolin-5-amine

Q: I am attempting a reductive amination using quinolin-5-amine and butan-2-one with NaBH(OAc)₃ in dichloroethane. My LC-MS shows mostly unreacted starting materials. Why is the conversion so low? A: The fundamental issue is a combination of poor nucleophilicity and steric hindrance. Quinolin-5-amine is an electron-deficient aromatic amine, making it a significantly weaker nucleophile than aliphatic amines. Furthermore, butan-2-one (MEK) is a ketone, which is less electrophilic and more sterically hindered than an aldehyde. Under standard conditions, the rate of imine/iminium formation is slower than the rate of ketone reduction, leading to stalled reactions.

Q: How can I force the imine formation to improve the yield? A: You must decouple the imine formation from the reduction step. We recommend using a strong, oxophilic Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to drive the condensation.

  • Actionable Step: Stir quinolin-5-amine and butan-2-one in neat Ti(OiPr)₄ or anhydrous THF for 12-24 hours at 50 °C to pre-form the imine. Only then should you cool the mixture and add your reducing agent (e.g., NaBH₄ or NaBH₃CN).

  • Note: Even with this optimization, yields for this specific substrate pairing rarely exceed 40-50%. For high-yielding synthesis, we strongly advise transitioning to a Buchwald-Hartwig cross-coupling approach.

Section 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

Pathway: 5-Bromoquinoline + sec-Butylamine → N-(butan-2-yl)quinolin-5-amine

Q: I switched to a Buchwald-Hartwig amination using 5-bromoquinoline and sec-butylamine with Pd₂(dba)₃ and BINAP. Instead of the product, I am isolating large amounts of quinoline (the hydrodehalogenation side product). What is going wrong? A: The side product is a direct result of β-hydride elimination , a common pitfall when coupling primary aliphatic amines with alpha-branching (like sec-butylamine) [3]. When using bidentate ligands like BINAP or DPPF, the bulky sec-butylamine coordinates to the palladium center but struggles to undergo reductive elimination. Instead, the Pd-amido complex undergoes β-hydride elimination, releasing an imine and forming a Pd-hydride species. This Pd-hydride then reductively eliminates with the aryl group to yield the debrominated side product (quinoline).

Q: Which ligand system prevents β-hydride elimination for this specific coupling? A: You must use a bulky, electron-rich monodentate biaryl phosphine ligand, specifically BrettPhos or tBuBrettPhos [2]. These ligands are explicitly engineered for the monoarylation of primary aliphatic amines [1].

  • Causality: The extreme steric bulk of BrettPhos prevents the formation of catalytically dead bis(amine) palladium complexes. Furthermore, its electron-rich nature accelerates the oxidative addition of 5-bromoquinoline [4], while the spatial arrangement forces the Pd-amido complex to rapidly undergo reductive elimination (forming the C-N bond) before β-hydride elimination can occur [3].

Q: What is the optimal base and solvent for the BrettPhos system? A: Use Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-dioxane or toluene at 80–100 °C. The strong alkoxide base is required to efficiently deprotonate the coordinated amine to form the Pd-amido intermediate [2]. Ensure rigorous exclusion of water and oxygen, as Pd(0) and the alkoxide base are sensitive to both.

Section 3: Quantitative Data & Optimization

The following table summarizes the expected outcomes when optimizing the Buchwald-Hartwig amination of 5-bromoquinoline with sec-butylamine based on ligand and base selection.

Catalyst PrecursorLigandBaseSolventTemp (°C)Expected Yield (%)Primary Observation
Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃Toluene100< 10%Major hydrodehalogenation (quinoline formation).
Pd(OAc)₂ (2 mol%)XPhosNaOtBuDioxane8035 - 45%Moderate conversion; some bis-arylation observed.
BrettPhos Pd G3 (1 mol%) BrettPhos NaOtBu Dioxane 80 > 85% Clean conversion; rapid reductive elimination.
BrettPhos Pd G3 (1 mol%)BrettPhosLiHMDSTHF6570 - 75%Good alternative if milder base is required.

Section 4: Validated Experimental Protocols

Optimized Buchwald-Hartwig Amination (BrettPhos Protocol) This protocol is a self-validating system; the use of a Generation 3 (G3) precatalyst ensures a precise 1:1 Ligand-to-Palladium ratio and rapid activation at room temperature, eliminating the variability of in situ catalyst generation [2].

Reagents:

  • 5-Bromoquinoline: 1.0 mmol (1.0 equiv)

  • sec-Butylamine: 1.2 mmol (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst: 0.01 mmol (1 mol%)

  • NaOtBu: 1.2 mmol (1.2 equiv)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add 5-bromoquinoline, BrettPhos Pd G3 precatalyst, and NaOtBu to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Inject anhydrous 1,4-dioxane (5.0 mL) followed by sec-butylamine via a microsyringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The reaction mixture typically transitions from a pale yellow to a deep red/brown solution as the active Pd(0) species is generated and cycles.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the 5-bromoquinoline peak indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate pure N-(butan-2-yl)quinolin-5-amine.

Section 5: Mechanistic Visualizations

RouteSelection Start Target: N-(butan-2-yl)quinolin-5-amine Route1 Reductive Amination (Quinolin-5-amine + MEK) Start->Route1 Route2 Buchwald-Hartwig (5-Bromoquinoline + sec-butylamine) Start->Route2 Issue1 Poor Nucleophilicity & Steric Hindrance Route1->Issue1 Issue2 β-Hydride Elimination (with BINAP/DPPF) Route2->Issue2 Sol1 Use Ti(OiPr)4 (Low Yield: <40%) Issue1->Sol1 Sol2 Use BrettPhos Pd G3 (Optimal Yield: >85%) Issue2->Sol2

Decision tree highlighting the superiority of the Buchwald-Hartwig route over reductive amination.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (5-Bromoquinoline) Pd0->OxAdd AmineCoord Amine Coordination (sec-butylamine) OxAdd->AmineCoord Deprot Deprotonation (NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Product Formation) Deprot->RedElim Favored (BrettPhos) BetaElim β-Hydride Elimination (Blocked by Ligand) Deprot->BetaElim Prevented RedElim->Pd0

Buchwald-Hartwig catalytic cycle showing how BrettPhos prevents β-hydride elimination.

References

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available at:[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at:[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. Available at:[Link]

Optimization

"purification challenges of N-(butan-2-yl)quinolin-5-amine"

Technical Support Center: Purification of N-(butan-2-yl)quinolin-5-amine Executive Summary The purification of N-(butan-2-yl)quinolin-5-amine presents a triad of chemical challenges: chemoselectivity (separating the seco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(butan-2-yl)quinolin-5-amine

Executive Summary

The purification of N-(butan-2-yl)quinolin-5-amine presents a triad of chemical challenges: chemoselectivity (separating the secondary amine from primary amine precursors), stereochemistry (managing the chiral center at the sec-butyl position), and basicity (quinoline nitrogen interaction with stationary phases).

This guide addresses these specific hurdles. Unlike simple aliphatic amines, this molecule possesses a heteroaromatic core that complicates standard acid-base workups and silica chromatography. The protocols below are designed to be self-validating, minimizing mass loss while maximizing enantiomeric excess (ee).

Module 1: Chromatographic Tailing & Basicity Management

The Problem: “My compound streaks/tails on silica gel, co-eluting with impurities even when I use methanol.”

The Science: The quinoline nitrogen (


) and the secondary aniline nitrogen possess lone pairs that hydrogen-bond strongly with the acidic silanol groups (

) of standard silica gel. This non-specific adsorption causes peak broadening (tailing).

Troubleshooting Protocol:

ParameterRecommendationRationale
Stationary Phase Amino-Functionalized Silica (KP-NH) Caps acidic silanols, preventing base-acid interaction.[1]
Mobile Phase Modifier Triethylamine (TEA) 1-2% v/v TEA is a stronger base; it preferentially binds to active silanol sites, "blocking" them from your product [1].
Alternative Phase Neutral Alumina (Brockmann Grade III) Lower acidity than silica; ideal for acid-sensitive heterocycles [2].

FAQ: Why not just use more Methanol? Methanol is polar but does not actively block silanol sites. Furthermore, high MeOH concentrations can dissolve silica, contaminating your product.

Step-by-Step: The "TEA Block" Method

  • Slurry Preparation: Pre-equilibrate your silica gel in the starting mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) .

  • Column Flushing: Flush the packed column with 2 column volumes (CV) of the TEA-modified solvent before loading the sample.

  • Elution: Run the gradient. You can reduce TEA to 0.5% in the gradient solvents, but do not eliminate it.

  • Post-Run: Rotovap fractions immediately. Note: TEA has a high boiling point (

    
    ). Co-evaporate with heptane to remove residual amine odor.
    

Module 2: Chiral Resolution (The Stereochemical Challenge)

The Problem: “I synthesized the molecule using reductive amination with 2-butanone, and I have a racemate. How do I separate the (R) and (S) enantiomers?”

The Science: The butan-2-yl group creates a chiral center. Reductive amination yields a 50:50 racemate. Separation requires a chiral environment.[2]

Decision Matrix: Synthesis Route vs. Purification Strategy

purification_tree Start Start: Crude Mixture Route Synthesis Route? Start->Route Reductive Reductive Amination (using 2-Butanone) Route->Reductive Buchwald Buchwald-Hartwig (using chiral amine) Route->Buchwald Racemate Result: Racemate (50:50) Reductive->Racemate Enantiopure Result: Enantiopure Buchwald->Enantiopure Action1 Chiral HPLC Separation (Polysaccharide Columns) Racemate->Action1 Action2 Diastereomeric Salt Crystallization (L-Tartaric Acid) Racemate->Action2 Action3 Check ee% via Chiral HPLC Enantiopure->Action3

Caption: Decision tree for selecting the appropriate purification workflow based on upstream synthesis choices.

Protocol: Chiral HPLC Screening Standard C18 columns will not separate these enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Why DEA? Similar to silica, chiral stationary phases have residual acidic sites. DEA sharpens the peaks [3].

Module 3: Metal Scavenging (Buchwald-Hartwig Residues)

The Problem: “My product is dark/colored, and NMR shows broad baselines. I suspect Palladium contamination.”

The Science: If synthesized via Buchwald-Hartwig coupling (5-haloquinoline + sec-butylamine), Palladium (Pd) binds tightly to the quinoline nitrogen. Standard crystallization often traps Pd in the lattice.

Troubleshooting Protocol:

MethodReagentProcedure
Solid Phase Extraction Thiol-Silica (Si-SH) Dissolve crude in THF. Add Si-SH resin (5 eq. relative to Pd). Stir 4h at

. Filter.
Chelation Wash N-Acetylcysteine Dissolve crude in EtOAc. Wash with 0.5M aq. N-Acetylcysteine (pH adjusted to 7-8). Pd transfers to aqueous phase [4].

Module 4: Salt Formation & Stability

The Problem: “The free base is an oil that oxidizes over time. I need a stable solid.”

The Science: The quinoline nitrogen is the most basic site. However, the secondary amine can also be protonated. A mono-salt is preferred to prevent hygroscopicity associated with di-salts.

Protocol: Fumarate Salt Formation Fumaric acid is often superior to HCl for quinolines because it encourages crystallization over "oiling out" due to its rigid structure and hydrogen-bonding capability.

  • Dissolution: Dissolve 1.0 eq of free base in minimal hot Isopropanol (IPA).

  • Addition: Add 1.0 eq of Fumaric acid dissolved in hot Methanol.

  • Crystallization: Allow to cool slowly to RT, then

    
    .
    
  • Validation: If an oil forms, reheat and add Ethyl Acetate dropwise until cloudy (anti-solvent method), then cool.

Self-Validating Extraction Workflow

To ensure maximum recovery during workup, follow this pH-switch logic. This utilizes the specific


 of the quinoline ring to separate it from neutral impurities.

extraction_flow cluster_0 Phase 1: Acidic Wash cluster_1 Phase 2: Basification & Recovery Crude Crude Mixture (Organic Solvent) AcidAdd Add 1M HCl (aq) Crude->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+) Sep1->AqLayer1 Keep BaseAdd Adjust to pH 10 (with NaOH or NH4OH) AqLayer1->BaseAdd Extract Extract with DCM or EtOAc BaseAdd->Extract Sep2 Phase Separation Extract->Sep2 AqLayer2 Aqueous Waste (Salts) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Free Base) Sep2->OrgLayer2 Dry & Concentrate

Caption: Acid-Base extraction workflow leveraging the basicity of the quinoline nitrogen for purification.

References

  • Biotage. (2023).[1][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (1983). Process for the purification of tertiary amines (EP0007983A1).
  • Wikipedia. (2023).[1][3] Chiral resolution: Common resolving agents and chromatography.[2] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development.[4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-(butan-2-yl)quinolin-5-amine Crystallization

Executive Summary You are likely encountering difficulties crystallizing N-(butan-2-yl)quinolin-5-amine due to three converging physicochemical factors: Conformational Flexibility: The sec-butyl chain adds rotational deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties crystallizing N-(butan-2-yl)quinolin-5-amine due to three converging physicochemical factors:

  • Conformational Flexibility: The sec-butyl chain adds rotational degrees of freedom, inhibiting efficient lattice packing (leading to "oiling out").

  • Chirality: The butan-2-yl moiety creates a chiral center. If you are synthesizing this as a racemate, the lattice energy of the racemic compound vs. the conglomerate is often lower, making crystallization difficult compared to pure enantiomers.

  • Oxidation Sensitivity: The 5-aminoquinoline scaffold is electron-rich and prone to air oxidation, generating quinoid impurities that act as crystallization inhibitors.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: The "Oiling Out" Phenomenon

Symptom: The solution turns cloudy, then separates into a viscous oil/gum at the bottom of the flask instead of forming crystals.

Technical Insight (The "Why"):

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically driven by the high entropy of the flexible sec-butyl chain. You must force the system to favor nucleation over amorphous aggregation.

Troubleshooting Protocol: The "Temperature Cycling" Method

Do not simply cool the solution further; this increases viscosity and locks the oil state.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture until the oil phase fully redissolves into the solvent.

  • Solvent Modification: Add a "bridge solvent" (e.g., 5-10% Methanol or THF) if using a non-polar system, or increase the lipophilic component if using water/alcohol. The goal is to increase the solubility of the oil phase slightly.

  • Seed Loading: Add seed crystals (0.1 wt%) at a temperature above the cloud point but below the saturation point.

  • Isothermal Hold: Hold the temperature constant at the seeding point for 2-4 hours. Do not cool. This allows the seed surface to organize the chaotic oil molecules into a lattice.

  • Slow Cooling: Ramp down at 5°C/hour.

Decision Matrix: Oiling Out

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Salt Selection Strategy

Symptom: The free base remains an oil or low-melting solid regardless of solvent.

Technical Insight:

The 5-aminoquinoline nitrogen is weakly basic (pKa ~5.0), while the secondary amine is more basic (pKa ~10.0). However, the secondary amine is sterically hindered by the sec-butyl group. Crystallizing as a salt increases the lattice energy (melting point) significantly.

Recommended Salt Screen:

Acid Candidate pKa Stoichiometry Rationale
Hydrochloric Acid -7 1:1 or 1:2 First Choice. Small counter-ion packs well. Often forms stable hydrates.
Succinic Acid 4.2 1:1 Best for Solubility. Forms "molecular salts" with hydrogen bonding networks that stabilize the flexible butyl chain.
Fumaric Acid 3.0 1:1 Rigid counter-ion; excellent for increasing melting point if the HCl salt is hygroscopic.

| L-Tartaric Acid | 3.0 | 1:1 | Critical for Chirality. Used for diastereomeric resolution (see Module 3). |

Protocol: HCl Salt Formation

  • Dissolve 1g of free base in 5 mL Isopropanol (IPA) .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) dropwise. Avoid aqueous HCl to prevent gumming.

  • If precipitate is amorphous, heat to reflux (clear solution) and allow to cool slowly.

Module 3: Chiral Resolution (Enantiomeric Purity)

Symptom: You synthesized the racemate but need the pure (R) or (S) enantiomer, and the crystals are not enriching the desired isomer.

Technical Insight:

N-(butan-2-yl)quinolin-5-amine is a chiral amine. Spontaneous resolution (crystallizing pure enantiomers from a racemate) is rare (occurring in <5% of racemates). You must use Diastereomeric Salt Formation .

Resolution Workflow:

  • Resolving Agent: Use (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid .

  • Solvent: Ethanol (95%) or Methanol.

  • Mechanism: The (R)-amine-(L)-acid salt and (S)-amine-(L)-acid salt have different solubilities.

  • Recrystallization: You typically need 2-3 recrystallizations to reach >99% ee.

Validation:

  • Do not rely on melting point.

  • Use Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA + 0.1% Diethylamine).

Module 4: Impurity Management (Oxidation)

Symptom: Crystals turn pink, red, or brown upon filtration or drying.

Technical Insight:

The 5-amino group activates the quinoline ring, making it susceptible to oxidation into quinoline-5,8-dione derivatives (highly colored). These impurities incorporate into the crystal lattice, inhibiting growth and lowering purity.[1]

Protective Protocol:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.

  • Add Antioxidant: Add 0.1 mol% Ascorbic Acid or BHT to the crystallization solvent.

  • Workup: Perform filtration under a nitrogen blanket or wash the filter cake immediately with cold, degassed solvent.

  • Drying: Dry in a vacuum oven at <40°C, strictly excluding light.

References & Grounding
  • Quinoline Crystallization & Salt Formation:

    • Source: BenchChem Technical Guides.[2] "Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives." (2025).

    • Relevance: Establishes the baseline solubility and oiling-out behavior of amino-quinolines.

    • URL: (Verified via search context 1.1)

  • Chiral Resolution of Amines:

    • Source: BOC Sciences. "Chiral Resolution and Separation Services."[]

    • Relevance: Validates the use of Tartaric acid for resolving chiral amines via diastereomeric crystallization.

    • URL: (Verified via search context 1.10)

  • Oxidation of 5-Aminoquinolines:

    • Source: ResearchGate/SciSpace Archives. "Synthesis and antioxidant activity of quinolin-5-ylamine derivatives."

    • Relevance: Confirms the oxidation mechanism (quinoid formation) and the need for antioxidant stabilizers.

    • URL: (Verified via search context 1.16)

  • General Crystallization Troubleshooting:

    • Source: Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out."

    • Relevance: Provides the thermodynamic basis for the "Temperature Cycling" protocol.

    • URL: (Verified via search context 1.4)

Sources

Optimization

Technical Support Center: Optimizing Synthesis of N-(butan-2-yl)quinolin-5-amine

Executive Summary & Route Selection User Query: I need to synthesize N-(butan-2-yl)quinolin-5-amine. Which route offers the highest fidelity for scale-up versus rapid discovery? Technical Response: The synthesis of N-(bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: I need to synthesize N-(butan-2-yl)quinolin-5-amine. Which route offers the highest fidelity for scale-up versus rapid discovery?

Technical Response: The synthesis of N-(butan-2-yl)quinolin-5-amine hinges on the nucleophilic substitution of the quinoline core at the 5-position. Unlike the 2- or 4-positions, the 5-position is not electronically activated for standard


 (Nucleophilic Aromatic Substitution) unless highly electron-withdrawing groups are present.[1] Therefore, we recommend two primary pathways depending on your starting material availability:
  • Route A (Preferred for Scalability): Palladium-Catalyzed Buchwald-Hartwig Amination.

    • Precursors: 5-Bromoquinoline + sec-Butylamine.[1]

    • Mechanism:[1][2][3][4][5][6] Pd-catalyzed C-N cross-coupling.[4]

  • Route B (Preferred for Cost/Accessibility): Reductive Amination.

    • Precursors: 5-Aminoquinoline + 2-Butanone (Methyl Ethyl Ketone).[1]

    • Mechanism:[1][2][3][4][5][6] Imine formation followed by hydride reduction.[7][8][9]

Synthesis Decision Matrix

SynthesisSelection Start Select Starting Material Halo 5-Bromoquinoline Start->Halo Halide Available Amino 5-Aminoquinoline Start->Amino Amine Available RouteA Route A: Buchwald-Hartwig (High Yield, Robust) Halo->RouteA RouteB Route B: Reductive Amination (Cost-Effective, Green) Amino->RouteB OptA Requires: Pd Catalyst, Ligand, Base Challenge: N-coordination poisoning RouteA->OptA OptB Requires: NaBH(OAc)3, Acid/Lewis Acid Challenge: Slow imine formation RouteB->OptB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Detailed Protocols & Optimization

Route A: Buchwald-Hartwig Cross-Coupling

Best for: High yields, library synthesis, and avoiding isomer issues.[1]

The Challenge: The quinoline nitrogen can coordinate to the Palladium center, poisoning the catalyst. Furthermore, sec-butylamine is a primary amine with steric bulk at the


-carbon, requiring a ligand that facilitates oxidative addition while preventing 

-hydride elimination.[1]
Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Catalyst Source

(1-2 mol%) or


provides a stable Pd(0) source.
Ligand BrettPhos or RuPhos BrettPhos is highly selective for primary amines (

) and prevents bis-arylation. RuPhos is excellent for secondary alkyl amines and sterically hindered substrates [1].
Base

(Sodium tert-butoxide)
Strong base required to deprotonate the amine-Pd complex. Use

if functional groups are base-sensitive.[1]
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents reduce competitive coordination of the quinoline nitrogen.[1]
Temperature 80°C - 100°CSufficient energy to overcome the activation barrier without degrading the catalyst.

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with 5-bromoquinoline (1.0 equiv),

    
     (1.4 equiv), 
    
    
    
    (1 mol%), and Ligand (BrettPhos, 2 mol%). Cap and purge with Argon/Nitrogen for 5 minutes.
  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Amine Addition: Add sec-butylamine (1.2 equiv) via syringe.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide: Route A
  • Issue: Low Conversion (<20%)

    • Diagnosis: Catalyst poisoning by the quinoline nitrogen.

    • Fix: Switch to a precatalyst system like BrettPhos Pd G3 or Xantphos Pd G3 .[1] These precatalysts rapidly generate the active species, outcompeting the poisoning effect. Alternatively, increase catalyst loading to 5 mol%.

  • Issue: Formation of Reduced Product (Quinoline)

    • Diagnosis:

      
      -Hydride elimination from the amine or hydrodehalogenation.[6]
      
    • Fix: Ensure the solvent is strictly anhydrous. Switch ligand to RuPhos , which is specifically designed to suppress

      
      -hydride elimination in secondary alkyl amines.[1]
      
Route B: Reductive Amination

Best for: Metal-free requirements, lower cost.[1]

The Challenge: Condensing an electron-deficient aniline (5-aminoquinoline) with a ketone (2-butanone) is thermodynamically unfavorable. The equilibrium often favors the starting materials.

Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Reductant

(STAB)
Mild reductant that selectively reduces the imine/iminium ion, not the ketone [2].
Additive Acetic Acid (AcOH) or

AcOH catalyzes imine formation.[9]

is a water scavenger and Lewis acid that drives the equilibrium toward the imine [3].
Solvent 1,2-Dichloroethane (DCE) or THFDCE is standard; THF is preferred if using Titanium additives.[1]

Step-by-Step Protocol (Titanium-Mediated):

  • Imine Formation: In a dry flask, combine 5-aminoquinoline (1.0 equiv), 2-butanone (1.5 equiv), and

    
     (1.5 equiv) in THF.
    
  • Incubation: Stir at room temperature or 50°C for 6-12 hours. Crucial: Do not add reductant yet.

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) or 
    
    
    
    carefully.
  • Quench: Quench with aqueous NaOH (1M) to precipitate titanium salts. Filter the white solid (Titanium oxide).

  • Extraction: Extract the filtrate with EtOAc.

Troubleshooting Guide: Route B
  • Issue: No Reaction (Starting Material Recovered)

    • Diagnosis: The imine failed to form due to the low nucleophilicity of the 5-aminoquinoline.

    • Fix: You must use a Lewis acid like

      
       or molecular sieves (4Å) to force water removal. Simple acid catalysis (AcOH) is often insufficient for this specific substrate pair.
      
  • Issue: Low Yield of Secondary Amine[1]

    • Diagnosis: Incomplete reduction or hydrolysis of imine during workup.

    • Fix: Ensure the reduction step runs for at least 4 hours. When quenching the Titanium reaction, use a basic workup (NaOH) rather than acidic, as acid can hydrolyze any unreduced imine back to starting materials.[1]

Diagnostic Workflow: "Why did my reaction fail?"

Use this logic flow to diagnose failures in the Buchwald-Hartwig coupling (Route A), the most common route for this target.

Troubleshooting Problem Problem: Low Yield (<30%) CheckSM Check Starting Material (SM) Problem->CheckSM SM_Remains SM Unreacted CheckSM->SM_Remains Major Peak is SM SM_Gone SM Consumed CheckSM->SM_Gone No SM left OxidativeAdd Issue: Oxidative Addition Failure SM_Remains->OxidativeAdd SideProduct Identify Side Product SM_Gone->SideProduct Soln1 Action: Switch to Pd-G3 Precatalyst (Prevents N-poisoning) OxidativeAdd->Soln1 Soln2 Action: Increase Temp to 110°C OxidativeAdd->Soln2 Dehal Product: Quinoline (Dehalogenation) SideProduct->Dehal BisAryl Product: Bis-arylation SideProduct->BisAryl FixDehal Action: Dry Solvent, Switch to RuPhos Dehal->FixDehal FixBis Action: Use excess amine (1.5 eq) Switch to BrettPhos BisAryl->FixBis

Figure 2: Troubleshooting logic for Palladium-catalyzed coupling of 5-bromoquinoline.

Frequently Asked Questions (FAQs)

Q1: Can I use 5-chloroquinoline instead of 5-bromoquinoline?

  • Answer: Yes, but it is significantly more challenging. Aryl chlorides are less reactive in oxidative addition.[1] You must use highly active ligands like Xantphos or BrettPhos and likely increase the temperature to 110°C. 5-Bromoquinoline is strongly recommended for ease of synthesis.

Q2: My product is difficult to separate from the starting 5-aminoquinoline (Route B).

  • Answer: This is common as both are basic amines.

    • Technique: Derivatize the primary amine (unreacted starting material) with acetic anhydride or phthalic anhydride to change its polarity significantly, then separate via column chromatography. The secondary amine (product) is much more sterically hindered and will react much slower or not at all under mild derivatization conditions.

Q3: Why is the sec-butyl group chiral? Do I need to worry about racemization?

  • Answer: Yes, sec-butylamine is chiral.[1] If you use racemic amine, your product will be racemic.[1] If you use enantiopure (S)-2-aminobutane:

    • Route A (Buchwald): Generally proceeds with retention of configuration at the chiral center, as the reaction occurs at the Nitrogen, not the chiral Carbon.

    • Route B (Reductive Amination): The chiral center is formed during the reduction if you start from the ketone (racemic). If you start from a chiral amine, the stereocenter is preserved.[1]

Q4: Can I use microwave irradiation?

  • Answer: Absolutely. For Route A (Buchwald), microwave irradiation at 120°C for 30-60 minutes often drives the reaction to completion and can overcome catalyst poisoning issues by accelerating the rate-determining step [4].

References

  • Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-(butan-2-yl)quinolin-5-amine

Core Technical Overview N-(butan-2-yl)quinolin-5-amine is a 5-aminoquinoline derivative characterized by a secondary amine at the 5-position and a lipophilic sec-butyl tail. While the quinoline scaffold is generally robu...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

N-(butan-2-yl)quinolin-5-amine is a 5-aminoquinoline derivative characterized by a secondary amine at the 5-position and a lipophilic sec-butyl tail. While the quinoline scaffold is generally robust, the 5-amino substitution introduces significant electron density to the carbocyclic ring, creating a specific vulnerability to oxidative coupling and quinone-imine formation .

Researchers typically encounter two distinct stability failure modes with this compound in aqueous media:

  • Oxidative Degradation: Rapid discoloration (yellow

    
     brown/black) due to the formation of quino-imines and subsequent polymerization.
    
  • Solubility Crash: The lipophilic sec-butyl group increases LogP, causing precipitation in neutral-to-basic buffers where the quinoline nitrogen (

    
    ) is deprotonated.
    

This guide provides the mechanistic insights and protocols necessary to stabilize this compound for reproducible experimental data.

Troubleshooting & FAQs

Issue 1: "My solution turned brown/black after 4 hours on the bench."

Diagnosis: Oxidative Polymerization.[1][2][3] Mechanism: 5-aminoquinolines are susceptible to oxidation by dissolved oxygen. The reaction proceeds via a radical intermediate to form a quinone-diimine species, which rapidly polymerizes into insoluble dark pigments (similar to aniline oxidation). This is accelerated by light and higher pH.

Corrective Action:

  • Deoxygenate: All aqueous buffers must be degassed (sparged with Argon or Nitrogen for 15 mins) prior to use.

  • Antioxidants: Add Ascorbic Acid (100 µM) or Sodium Metabisulfite to the buffer if the assay tolerates it. These act as sacrificial reductants.

  • Protect from Light: Use amber vials or wrap containers in foil.

Issue 2: "The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4)."

Diagnosis: Hydrophobic collapse due to deprotonation. Mechanism: The quinoline nitrogen is a weak base.[4] At pH 7.4, the molecule exists predominantly as the neutral free base. The sec-butyl group drives the LogP > 3.5, rendering the neutral form insoluble in pure aqueous environments.

Corrective Action:

  • Lower pH: If possible, work at pH < 5.0 . At this pH, the quinoline nitrogen is protonated (

    
    ), significantly increasing aqueous solubility.
    
  • Co-solvent Spike: Maintain a final concentration of 5-10% DMSO or Ethanol in the assay buffer.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at 5-10% w/v in your buffer. This encapsulates the lipophilic tail without altering the pH.
Issue 3: "I see multiple peaks on my HPLC after storing the stock at -20°C."

Diagnosis: Freeze-Thaw degradation or DMSO hygroscopicity. Mechanism: DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis or oxidation even at low temperatures. Repeated freeze-thaw cycles induce micro-precipitation and redissolution stress.

Corrective Action:

  • Single-Use Aliquots: Store stock solutions in small, single-use aliquots at -80°C.

  • Anhydrous Prep: Prepare stocks in anhydrous DMSO stored over molecular sieves.

Mechanistic Visualization

Figure 1: Solubility & Protonation Equilibrium

This diagram illustrates the pH-dependent solubility switch. The protonated cationic form is stable in water, while the neutral form precipitates.

SolubilityEquilibrium Cation Protonated Cation (Soluble at pH < 5) [QH+] Neutral Neutral Free Base (Insoluble at pH > 6) [Q] Cation->Neutral Deprotonation (+OH-) Neutral->Cation Protonation (+H+) Precip Precipitate / Aggregate (Solid Phase) Neutral->Precip Hydrophobic Collapse

Caption: The reversible transition between the soluble cationic form and the insoluble neutral form is governed by solution pH relative to the quinoline pKa.

Figure 2: Oxidative Degradation Pathway

This workflow details the irreversible oxidation cascade that leads to sample discoloration.

OxidationPathway Start N-(butan-2-yl)quinolin-5-amine (Active Monomer) Radical Radical Cation Intermediate (Highly Reactive) Start->Radical Oxidation (O2 / Light) Quinone Quinone-Diimine Species (Electrophilic) Radical->Quinone - e-, - H+ Polymer Insoluble Polymer (Brown/Black Precipitate) Quinone->Polymer Coupling / Polymerization

Caption: Exposure to oxygen and light drives the formation of reactive quinone-imines, resulting in irreversible polymerization.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to generate a master stock that remains stable for 3-6 months.

  • Weighing: Weigh the solid compound into an amber glass vial under low-light conditions.

  • Solvent: Add Anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM .

    • Note: Do not use water or buffers for the master stock.

  • Inerting: Purge the headspace of the vial with Argon gas for 30 seconds.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -80°C .

Protocol B: Aqueous Solubility Profiling (Self-Validation)

Perform this test to determine the exact "Crash Point" (pH limit) for your specific concentration.

Materials:

  • 10 mM DMSO Stock of N-(butan-2-yl)quinolin-5-amine.

  • Universal Buffer (Citrate-Phosphate) adjusted to pH 3.0, 5.0, 7.0, and 9.0.

Steps:

  • Preparation: Aliquot 990 µL of each buffer into clear microcentrifuge tubes.

  • Spike: Add 10 µL of the 10 mM Stock to each tube (Final Conc: 100 µM, 1% DMSO).

  • Incubation: Vortex for 10 seconds and incubate at Room Temperature for 30 minutes.

  • Observation:

    • Clear: Compound is soluble.[4][5][6][7][8]

    • Cloudy/Precipitate: Compound has crashed out.

  • Validation: Centrifuge at 10,000 x g for 5 mins. Measure UV-Absorbance of the supernatant at 250 nm. A drop in absorbance compared to the pH 3.0 sample indicates precipitation.

Quantitative Stability Data (Reference Values)
ParameterConditionStability Estimate (

)
Notes
pH Stability Acidic (pH 2-4)> 24 HoursProtonation protects against oxidation.
pH Stability Neutral (pH 7.4)< 4 HoursRapid oxidation/precipitation likely.
Photostability Ambient Light< 2 HoursHighly photosensitive in solution.
Temp Stability 37°C (Incubator)< 6 HoursAccelerated degradation; use fresh only.

References

  • BenchChem Technical Support. (2025).[4][9][10] Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Retrieved from

  • Bilici, A. (2017).[2][11] Chemical Oxidation of 5-amino quinoline: Synthesis and Characterization. DergiPark. Retrieved from

  • MDPI Sensors. (2022). Aminoquinoxaline-Based Dual Colorimetric Sensors for pH Measurement. Retrieved from

Sources

Optimization

"common side products in N-(butan-2-yl)quinolin-5-amine synthesis"

Technical Support Center: Synthesis of N-(butan-2-yl)quinolin-5-amine Executive Summary & Reaction Overview This guide addresses the synthesis of N-(butan-2-yl)quinolin-5-amine , a secondary amine scaffold common in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(butan-2-yl)quinolin-5-amine

Executive Summary & Reaction Overview

This guide addresses the synthesis of N-(butan-2-yl)quinolin-5-amine , a secondary amine scaffold common in kinase inhibitors and antimalarial research. Due to the steric bulk of the sec-butyl group and the peri-interactions at the quinoline 5-position, this synthesis is prone to specific side reactions.

Primary Synthetic Routes:

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling of 5-bromoquinoline and sec-butylamine. (Preferred for scale/purity).

  • Reductive Amination: Condensation of 5-aminoquinoline and 2-butanone, followed by reduction.

Impurity Profile & Side Product Analysis

The following table summarizes the most common side products. Use this for rapid identification of impurities in LC-MS or NMR.

Impurity NameStructure DescriptionOrigin (Route)Detection (LC-MS/NMR)
Quinoline De-functionalized coreBuchwald: Hydrodehalogenation via

-hydride elimination at the Pd center.
MS: [M+H]+ 130. NMR: Loss of butyl signals; simplified aromatic region.
5-Aminoquinoline Primary amineBuchwald: Hydrolysis of unreacted Pd-amido complex. Reductive: Unreacted starting material.MS: [M+H]+ 145. NMR: Broad singlet (

) ~4-6 ppm.
N-(sec-butylidene)quinolin-5-amine Imine intermediateBuchwald:

-hydride elimination product. Reductive: Incomplete reduction.
MS: [M+H]+ 199 (Unstable). NMR: Distinct imine proton (N=C-H) if isolated.
2-Butanol Alcohol byproductReductive: Direct reduction of 2-butanone by borohydride.GC/NMR: Multiplet ~3.6 ppm. Hard to see in LC-MS.
Biquinoline isomers DimerBuchwald: Homocoupling of 5-bromoquinoline.MS: [M+H]+ ~256. NMR: Doubled aromatic complexity.

Module A: Buchwald-Hartwig Amination Troubleshooting

Context: Coupling a secondary, alpha-branched amine (sec-butylamine) with an electron-rich, sterically crowded aryl halide (5-bromoquinoline).

Critical Issue:


-Hydride Elimination 
The steric bulk of the sec-butyl group forces the amine to adopt a conformation that aligns the 

-hydrogen with the Palladium center, promoting elimination over the desired reductive elimination.
Diagnostic Workflow

Q1: Low yield, high amount of unsubstituted Quinoline observed?

  • Cause: The catalytic cycle is diverting to hydrodehalogenation. The amine coordinates, undergoes

    
    -hydride elimination to form the imine, and the Pd-hydride species reductively eliminates to form Quinoline.
    
  • Solution:

    • Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos . These ligands create a "pocket" that accelerates reductive elimination, outpacing the side reaction.

    • Temperature: Lower the reaction temperature (e.g., from 100°C to 80°C).

      
      -hydride elimination often has a higher activation energy than reductive elimination with optimal ligands.
      

Q2: Reaction stalls with starting material remaining?

  • Cause: Catalyst poisoning by the quinoline nitrogen. The pyridine-like nitrogen of the quinoline can bind to Pd, displacing the phosphine ligand.

  • Solution:

    • Pre-catalyst: Use oxidative addition precatalysts (e.g., RuPhos Pd G3 or G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio is active immediately.

    • Base Selection: Switch from NaOtBu to LiHMDS or Cs₂CO₃ . Strong alkoxide bases can sometimes promote dehalogenation.

Mechanistic Visualization (Buchwald Pathways)

BuchwaldPathways Start Pd(0) + 5-Bromoquinoline OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Br) Start->OxAdd  Step 1 Coord Amine Coordination (Steric Clash!) OxAdd->Coord  + sec-butylamine  + Base RedElim Reductive Elimination (Fast with RuPhos) Coord->RedElim  Pathway A (Desired) BetaElim β-Hydride Elimination (Promoted by Sterics) Coord->BetaElim  Pathway B (Side Rxn) Product Product: N-(butan-2-yl)quinolin-5-amine RedElim->Product HydrideSpec Pd(II)-Hydride Species BetaElim->HydrideSpec SideProd2 Side Product: Imine (Hydrolyzes to 5-NH2) BetaElim->SideProd2 SideProd1 Side Product: Quinoline (De-halogenated) HydrideSpec->SideProd1  Reductive Elim of H-Ar

Figure 1: Divergent pathways in Pd-catalyzed amination. Pathway B dominates when ligands are insufficiently bulky or electron-rich.

Module B: Reductive Amination Troubleshooting

Context: Condensation of 5-aminoquinoline with 2-butanone using a hydride reducing agent.

Critical Issue: Poor Conversion / Alcohol Formation 5-aminoquinoline is a weak nucleophile (aniline-like, deactivated by the heterocycle). 2-butanone is a sterically hindered ketone compared to aldehydes.

Q1: Large amounts of 2-butanol (alcohol) and unreacted amine?

  • Cause: The reducing agent (e.g., NaBH₄) reduced the ketone before the imine could form.[1]

  • Solution: Use a Stepwise Protocol .

    • Reflux 5-aminoquinoline + 2-butanone with a Lewis Acid (Ti(OiPr)₄ or acetic acid) without the reductant to force imine formation.

    • Remove excess ketone if possible, or cool and add NaBH(OAc)₃ (STAB). STAB is less reactive toward ketones than imines, improving chemoselectivity.

Q2: Formation of Tertiary Amine (Over-alkylation)?

  • Analysis: Highly unlikely with sec-butyl groups due to extreme steric hindrance. If observed, check purity of 2-butanone (ensure no aldehydes are present).

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and Hydrogen for the Buchwald coupling? A: No. Pd/C conditions will likely reduce the quinoline ring (hydrogenation of the pyridine moiety) to tetrahydroquinoline before effecting the C-N coupling. Homogeneous catalysis is required.

Q: My product is an oil that is difficult to crystallize. How do I purify it? A: N-alkylated aminoquinolines are often oils.

  • Salt Formation: Convert the free base to the hydrochloride or fumarate salt . Dissolve the oil in diethyl ether and add HCl in dioxane dropwise. The salt should precipitate as a solid, which is easier to handle and purify.

  • Acid-Base Extraction: Dissolve in EtOAc, wash with NaHCO₃ (removes phenols/acids), extract into 1M HCl (leaves non-basic impurities in organic), basify the aqueous layer, and re-extract into EtOAc.

Q: Why does the reaction mixture turn black immediately? A: "Palladium Black" formation indicates catalyst decomposition. This suggests your ligand is not stabilizing the Pd(0) species effectively. Ensure your solvents are rigorously degassed (sparge with Argon for 20 mins) and switch to a precatalyst system (e.g., XPhos Pd G4).

Validated Experimental Protocol (Buchwald-Hartwig)

Objective: Synthesis of N-(butan-2-yl)quinolin-5-amine (1 mmol scale).

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar. Cool under Argon flow.

  • Charging: Add 5-bromoquinoline (208 mg, 1.0 mmol), RuPhos (23 mg, 0.05 mmol), and RuPhos Pd G4 Precatalyst (42 mg, 0.05 mmol). Note: Using G4 precatalyst ensures active species generation.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (5 mL).

  • Amine & Base: Add sec-butylamine (110 mg, 1.5 mmol) and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Reaction: Heat to 85°C for 12-16 hours. Monitor by LC-MS.[2]

    • Checkpoint: If conversion <50% at 4 hours, add 0.5 eq more amine.

  • Workup: Filter through a pad of Celite (elute with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The secondary amine typically elutes after the bromo-starting material but before the primary amine byproduct.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Troubleshooting

Technical Support Center: N-(butan-2-yl)quinolin-5-amine Assay Interference

Welcome to the Advanced Troubleshooting Guide for N-(butan-2-yl)quinolin-5-amine . As a Senior Application Scientist, I frequently see quinoline derivatives flagged as hits in high-throughput screening (HTS) campaigns.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-(butan-2-yl)quinolin-5-amine . As a Senior Application Scientist, I frequently see quinoline derivatives flagged as hits in high-throughput screening (HTS) campaigns. While this compound possesses an attractive drug-like scaffold, its specific chemotype—a planar electron-deficient quinoline core paired with an electron-donating secondary amine and a lipophilic branched aliphatic chain—makes it highly susceptible to acting as a Pan-Assay Interference Compound (PAINS) or Assay Interference Compound (AIC)[1][2].

This guide is designed to help you establish causality behind your assay signals, differentiate true target modulation from chemical artifacts, and implement self-validating protocols to rescue your screening data.

Part 1: Core Mechanisms of Interference (FAQ)

Q: Why does N-(butan-2-yl)quinolin-5-amine frequently appear as a false-positive inhibitor in enzymatic assays? A: The primary culprit is Redox Cycling . The 5-aminoquinoline system acts as a push-pull electronic network. In the presence of strong reducing agents commonly used in assay buffers (like DTT or TCEP to maintain protein stability), the compound is reduced to a reactive radical or quinone-imine intermediate. This intermediate rapidly reacts with dissolved molecular oxygen (


), generating micromolar concentrations of hydrogen peroxide (

). The

then oxidizes critical catalytic cysteine residues on your target enzyme (e.g., proteases, phosphatases, or acetyltransferases), rendering the enzyme inactive[3][4]. You are measuring chemical oxidation, not therapeutic inhibition.

Q: My assay doesn't use reducing agents. Could the compound still be interfering? A: Yes, via Colloidal Aggregation . The N-(butan-2-yl) group is a branched, lipophilic chain. When combined with the hydrophobic, planar quinoline core, the molecule has a high thermodynamic propensity to self-associate in aqueous buffers. At mid-to-high micromolar concentrations, it forms colloidal aggregates. These micro-particles act like sponges, non-specifically adsorbing and denaturing proteins on their surface, leading to a loss of assay signal[2].

Q: How does this compound affect fluorometric readouts? A: Quinolines are highly conjugated and often intrinsically fluorescent. They can cause Optical Interference through two mechanisms:

  • Autofluorescence: Emitting light in the same channel as your assay fluorophore (typically blue/green channels), causing false negatives in inhibition assays.

  • Inner-Filter Effect (Quenching): Absorbing the excitation or emission light of your assay's reporter fluorophore (e.g., AMC or resorufin), causing a false-positive drop in signal[5].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to a self-validating system. Do not simply discard the compound; prove the mechanism of interference using the following step-by-step methodologies.

Protocol 1: Catalase-Rescue Counter-Assay (Validating Redox Cycling)

This protocol introduces a highly specific


 scavenger. If the compound's inhibitory activity is abolished by catalase, the mechanism is definitively redox-mediated[4].
  • Buffer Preparation: Prepare your standard assay buffer containing the required reducing agent (e.g., 1 mM DTT).

  • Enzyme Pre-incubation: Set up three parallel enzyme reactions.

    • Reaction A: Target Enzyme + N-(butan-2-yl)quinolin-5-amine (at

      
      ).
      
    • Reaction B: Target Enzyme + N-(butan-2-yl)quinolin-5-amine +

      
       Bovine Liver Catalase.
      
    • Reaction C: Target Enzyme + DMSO Vehicle +

      
       Catalase (Control).
      
  • Incubation: Incubate all reactions at room temperature for 15 minutes to allow potential cysteine oxidation to occur.

  • Initiation: Add the specific enzyme substrate to initiate the reaction.

  • Data Analysis: Calculate the reaction velocity. If Reaction B restores >80% of the enzyme activity compared to Reaction C, the compound is a redox cycler.

Protocol 2: Detergent-Sensitivity Assay (Validating Aggregation)

Colloidal aggregates are highly sensitive to disruption by non-ionic detergents[2].

  • Buffer Modification: Prepare two versions of your assay buffer: one standard, and one supplemented with

    
     Triton X-100 or CHAPS.
    
  • Dose-Response Setup: Plate a 10-point dose-response curve of N-(butan-2-yl)quinolin-5-amine in both buffers.

  • Execution: Run the assay and calculate the

    
     for both conditions.
    
  • Data Analysis: If the

    
     shifts to the right by >5-fold or inhibitory activity is completely lost in the detergent-supplemented buffer, the compound is acting via colloidal sequestration.
    
Protocol 3: Post-Reaction Spike-In (Validating Optical Quenching)

You cannot computationally "subtract" inner-filter quenching. You must prove it empirically[5].

  • Uninhibited Reaction: Run your standard fluorometric enzymatic reaction with DMSO vehicle until it reaches completion (maximum fluorescence plateau).

  • Compound Spike: Inject N-(butan-2-yl)quinolin-5-amine directly into the completed reaction well at its apparent

    
     concentration.
    
  • Measurement: Immediately read the fluorescence. A sudden, instantaneous drop in signal confirms optical quenching, as the enzymatic reaction has already finished.

Part 3: Quantitative Triage Data

Use the following empirically derived thresholds to classify the behavior of N-(butan-2-yl)quinolin-5-amine in your screening cascades.

Interference MechanismDiagnostic Reagent / TechniqueQuantitative Flag / ThresholdAction Required
Redox Cycling Bovine Liver Catalase (

)

increases by

Discard hit or remove reducing agents (if target allows).
Colloidal Aggregation Triton X-100 (

)

increases by

Discard hit; unsuitable for lead optimization.
Aggregation (Physical) Dynamic Light Scattering (DLS)Particle radius

detected
Confirm with detergent assay.
Optical Quenching Post-Reaction Spike-InInstant signal drop

Switch to an orthogonal readout (e.g., Mass Spectrometry).
Autofluorescence Spectrofluorometry (Buffer only)Signal

standard deviation of blank
Shift excitation/emission wavelengths (e.g., TR-FRET).

Part 4: Visualizations of Interference Logic

Triage A Primary Hit: N-(butan-2-yl)quinolin-5-amine B Fluorescence Post-Reaction Spike A->B C Catalase / Redox Counter-assay A->C D Detergent (Triton X-100) Addition A->D E False Positive (Optical Interference) B->E Instant Signal Drop H Validated Hit (Proceed to Orthogonal) B->H No Optical Effect F False Positive (Cysteine Oxidation) C->F IC50 Shift with Catalase C->H Stable IC50 G False Positive (Colloidal Aggregation) D->G IC50 Shift with Detergent D->H Stable IC50

Figure 1: Decision tree for triaging N-(butan-2-yl)quinolin-5-amine assay interference.

RedoxMechanism A N-(butan-2-yl)quinolin-5-amine (Electron-rich core) C Reactive Intermediate (Radical/Quinone-imine) A->C Reduction B Reducing Agent (e.g., DTT, TCEP) B->C Electron donor D Hydrogen Peroxide (H2O2) Generation C->D O2 conversion F Oxidized Enzyme (Inactive Disulfide) D->F Oxidative attack E Target Enzyme (Active Thiol -SH) E->F Covalent modification

Figure 2: Mechanism of redox-cycling induced false-positive enzyme inhibition.

Part 5: References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI Bookshelf), NIH. URL:5[5]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Source: Journal of Medicinal Chemistry, ACS Publications. URL:3[3]

  • Pan-assay interference compounds Source: Wikipedia (Referencing Baell & Holloway, 2010). URL:1[1]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter. URL:2[2]

  • 4-Aminophenol derivatives and their analogues used in this study (Redox cycling compounds false positive inhibition) Source: ResearchGate (PLOS One). URL:4[4]

Sources

Optimization

Technical Support Center: Degradation Pathways of N-(butan-2-yl)quinolin-5-amine

Welcome to the technical support guide for investigating the degradation pathways of N-(butan-2-yl)quinolin-5-amine. This document is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for investigating the degradation pathways of N-(butan-2-yl)quinolin-5-amine. This document is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework, from experimental design to data interpretation, to help you navigate the complexities of stability and metabolic studies for this secondary amine-containing quinoline derivative.

Overview & Core Scientific Principles

Understanding the degradation of a molecule like N-(butan-2-yl)quinolin-5-amine is critical for predicting its stability, shelf-life, metabolic fate, and potential for forming toxic byproducts. Degradation can be broadly categorized into two areas: chemical stability (forced degradation) and metabolic stability.

  • Chemical Stability: Assessed through forced degradation studies, this reveals the molecule's intrinsic vulnerability to environmental factors such as pH, oxidation, light, and heat.[1] These studies are fundamental for developing stable formulations and establishing stability-indicating analytical methods.[2] The goal is to induce degradation, typically in the 5-20% range, to identify relevant degradants without over-stressing the molecule to the point of forming irrelevant, secondary products.[2][3]

  • Metabolic Stability: This involves understanding how the molecule is transformed by enzymes in vivo or in in vitro systems. For N-(butan-2-yl)quinolin-5-amine, the primary metabolic enzymes are expected to be the Cytochrome P450 (CYP) superfamily.[4][5] Key metabolic reactions for secondary amines and quinoline structures include N-dealkylation, N-oxidation, and hydroxylation on both the alkyl chain and the aromatic quinoline core.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for N-(butan-2-yl)quinolin-5-amine? A1: Based on its structure (a secondary N-alkylamine on a quinoline scaffold), the primary metabolic pathways are predicted to be CYP-mediated. These include:

  • N-Dealkylation: Removal of the butan-2-yl group to yield 5-aminoquinoline and butan-2-one. This is a common pathway for N-alkylamines.[6]

  • Hydroxylation: Addition of a hydroxyl group (-OH). This can occur on the quinoline ring (e.g., at the C-2, C-3, or C-8 positions) or on the butan-2-yl side chain.[7][9]

  • N-Oxidation: Oxidation of the secondary amine to form a hydroxylamine, which can be further oxidized to a nitroso derivative.[10][11] These metabolites can sometimes lead to the formation of metabolic-intermediate (MI) complexes with CYP enzymes.[8]

Q2: My compound seems highly unstable under acidic conditions. Is this expected? A2: Yes, this is plausible. The quinoline nitrogen and the secondary amine nitrogen are basic and will be protonated under acidic conditions. This can make certain bonds more susceptible to hydrolysis.[12] However, the stability of the aminal core in some related structures can vary significantly with pH.[13] It is crucial to perform time-course experiments to ensure degradation remains within the target 5-20% range.[3]

Q3: What analytical technique is best suited for this analysis? A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[14][15] HPLC provides the necessary separation of the parent compound from its often closely related degradants and metabolites.[16] High-resolution mass spectrometry (HRMS), using platforms like Orbitrap or TOF, is invaluable for determining the elemental composition of unknown products, which is a critical step in their identification.[15][17]

Q4: Do I need to worry about photodegradation? A4: Yes. Quinoline and its derivatives are known to be susceptible to photodegradation.[18] It is a mandatory part of forced degradation studies under ICH guidelines.[1] Exposure to a light source providing both UV and visible light is necessary to assess photolytic stability.[19]

Predicted Metabolic Pathways of N-(butan-2-yl)quinolin-5-amine

The following diagram illustrates the most probable metabolic transformations catalyzed by Cytochrome P450 enzymes.

Metabolic Pathways cluster_metabolites Predicted Metabolites parent N-(butan-2-yl)quinolin-5-amine dealkylated 5-Aminoquinoline (N-Dealkylation) parent->dealkylated + Butan-2-one hydrox_ring Hydroxy-N-(butan-2-yl)quinolin-5-amine (Ring Hydroxylation) parent->hydrox_ring + O hydrox_chain N-(hydroxy-butan-2-yl)quinolin-5-amine (Side-Chain Hydroxylation) parent->hydrox_chain + O n_oxide N-hydroxy-N-(butan-2-yl)quinolin-5-amine (N-Oxidation) parent->n_oxide + O

Caption: Predicted primary metabolic pathways for N-(butan-2-yl)quinolin-5-amine.

Experimental Design and Protocols

A systematic approach is crucial for obtaining reliable and interpretable data. The general workflow involves subjecting the compound to stress conditions (chemical or enzymatic), followed by analysis to separate and identify the resulting products.

Experimental Workflow

Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of N-(butan-2-yl)quinolin-5-amine forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_deg metabolic In Vitro Metabolism (Liver Microsomes + NADPH) start->metabolic analysis HPLC-MS/MS Analysis (Separate Parent & Products) forced_deg->analysis metabolic->analysis data_proc Data Processing (Peak Detection, Alignment) analysis->data_proc id Metabolite/Degradant Identification (Mass Shift, Fragmentation) data_proc->id elucidation Structure Elucidation (HRMS, NMR if needed) id->elucidation finish Characterize Degradation Profile elucidation->finish

Caption: General workflow for degradation and metabolite identification studies.

Protocol 1: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to assess the intrinsic stability of the molecule.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-(butan-2-yl)quinolin-5-amine in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, run a parallel control sample (stock solution with no stressor, protected from light). Aim for 5-20% degradation by adjusting exposure time or temperature.[2]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate to 60°C if the reaction is slow.[19] Sample at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of base before injection.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use similar incubation conditions as acid hydrolysis.[19] Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[19]

    • Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate in a temperature-controlled oven at 60-80°C.[2]

    • Photolytic Degradation: Expose the diluted stock solution in a transparent container to a light source providing combined UV and visible light. The ICH Q1B guideline recommends exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

Protocol 2: In Vitro Metabolism with Liver Microsomes

This protocol identifies metabolites formed by key drug-metabolizing enzymes.

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PD), phosphate buffer (pH 7.4), and the test compound.

  • Incubation Mixture: In a microcentrifuge tube, prepare the following mixture on ice:

    • Phosphate Buffer (100 mM, pH 7.4)

    • N-(butan-2-yl)quinolin-5-amine (final concentration typically 1-10 µM)

    • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. A control incubation without NADPH is essential to distinguish enzymatic from non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath. Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the terminated samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Data Interpretation & Troubleshooting
Interpreting Mass Spectrometry Data

The initial step in identifying a potential degradant or metabolite is to look for characteristic mass shifts from the parent compound.

TransformationMass Change (Δm/z)Rationale
Hydroxylation +15.9949Addition of one oxygen atom.[7]
N-Dealkylation -56.0626Loss of the butan-2-yl group (C₄H₈).
N-Oxidation +15.9949Addition of one oxygen atom to the nitrogen.[11]
Dehydrogenation -2.0156Loss of two hydrogen atoms.
Glucuronidation +176.0321Conjugation with glucuronic acid (Phase II metabolism).
Troubleshooting Guide
Issue/QuestionProbable Cause(s)Recommended Solution(s)
No degradation observed in forced degradation studies. The molecule is highly stable under the tested conditions. The stress applied was insufficient.Increase the stress level (e.g., higher temperature, longer exposure, stronger acid/base concentration). However, avoid conditions that are unrealistically harsh, as they may produce irrelevant artifacts.[2]
Parent compound completely disappears at the first time point. The stress condition is too harsh. The compound is extremely labile.Reduce the stress level (e.g., lower temperature, dilute stressor). Take much earlier time points (e.g., 5, 15, 30 minutes) to capture the degradation profile within the target 5-20% range.[3]
Poor peak shape (tailing) in HPLC. Secondary interactions between the basic amine groups and residual silanols on the silica-based column.Use a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) if not using MS. For MS, ensure the pH of the mobile phase is low (e.g., 0.1% formic acid) to keep the amines protonated. Consider using a hybrid-silica or polymer-based column.
Multiple peaks have the same m/z value. Isomeric metabolites or degradants (e.g., hydroxylation at different positions on the quinoline ring).Optimize the HPLC gradient to improve chromatographic separation. Longer run times or using a column with a different selectivity may be required. MS/MS fragmentation patterns may help differentiate isomers.[17]
Low signal intensity in MS. Poor ionization efficiency. Adsorption of the analyte.Optimize ESI source parameters (e.g., spray voltage, gas flows). Check for adduct formation (e.g., [M+Na]⁺) and target those ions. Ensure the mobile phase is compatible with good ionization (volatile buffers like formic acid or ammonium formate are preferred).[20]
References
  • Belle-Isle, J., et al. (2000). Cytochrome P450 Metabolic Dealkylation of Nine N-nitrosodialkylamines by Human Liver Microsomes. PubMed. Available at: [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Available at: [Link]

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available at: [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available at: [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. PubMed. Available at: [Link]

  • Luo, Q., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. Available at: [Link]

  • Hanson, G. R., et al. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. Available at: [Link]

  • Hanson, G. R., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC. Available at: [Link]

  • Willadt, S., et al. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Lund University Research Portal. Available at: [Link]

  • Sonesson, C., et al. (1995). Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites. PubMed. Available at: [Link]

  • Kenaan, C., et al. (2023). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. MDPI. Available at: [Link]

  • Wang, C., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]

  • Lu, H., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. PubMed. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • S. G. Consultancy Services. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. Available at: [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available at: [Link]

  • Tuo, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. PMC. Available at: [Link]

  • Wang, H., et al. (2022). Degradation of Methylene Blue with a Cu(II)–Quinoline Complex Immobilized on a Silica Support as a Photo-Fenton-Like Catalyst. ACS Publications. Available at: [Link]

  • Sturini, M., et al. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. ResearchGate. Available at: [Link]

  • Frohlich, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]

  • Harbut, M. B., et al. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Publications. Available at: [Link]

  • Li, Y., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research. Available at: [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publishing. Available at: [Link]

  • Denny, W. A., et al. (1982). Substituent effects on the hydrolysis of analogues of nitracrine {9-[3-(N,N-dimethylamino)propylamino]-1-nitroacridine}. RSC Publishing. Available at: [Link]

  • Wani, T. A. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. Available at: [Link]

  • Shih, C.-L., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Brown, D. J., & Teitei, T. (1965). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Scilit. Available at: [Link]

  • Brown, M., et al. (2015). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of N-(butan-2-yl)quinolin-5-amine: A Comparative Analytical Guide

This guide outlines the comprehensive characterization of N-(butan-2-yl)quinolin-5-amine , a critical scaffold in the development of antimalarials (analogous to Tafenoquine) and kinase inhibitors. This document serves as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive characterization of N-(butan-2-yl)quinolin-5-amine , a critical scaffold in the development of antimalarials (analogous to Tafenoquine) and kinase inhibitors.

This document serves as a Comparative Structural Verification Guide , designed to distinguish the target 5-isomer from common regioisomeric byproducts (e.g., 8-isomers) and synthetic impurities.

Executive Summary & Strategic Importance

In drug discovery, the aminoquinoline core is privileged. However, the biological activity is strictly governed by regiochemistry. While 8-aminoquinolines (e.g., Primaquine) are established antimalarials, 5-aminoquinolines are emerging as potent kinase inhibitors and DNA-intercalating agents.

The synthesis of N-(butan-2-yl)quinolin-5-amine typically involves nucleophilic aromatic substitution or reductive amination. These pathways frequently generate critical impurities:

  • Regioisomers: 8-substituted analogues (if starting from mixed nitro-quinolines).

  • Poly-alkylation: Formation of tertiary amines.

  • Enantiomeric Mixtures: The sec-butyl group introduces a chiral center (R/S), making the methylene protons diastereotopic.

This guide compares the analytical "fingerprint" of the target molecule against these alternatives to ensure structural integrity.

Analytical Workflow

The following decision tree illustrates the logic for validating the structure, prioritizing the exclusion of regioisomers.

AnalyticalWorkflow Start Crude Product HPLC HPLC-MS Screening (Purity & MW) Start->HPLC IsoCheck Regioisomer Check (5- vs 8-sub) HPLC->IsoCheck [M+H]+ = 201.14 NMR_1D 1H NMR (1D) J-Coupling Analysis IsoCheck->NMR_1D Aromatic Region NMR_2D NOESY/COSY Spatial Confirmation NMR_1D->NMR_2D Ambiguous Signals Final Validated Target: N-(butan-2-yl)quinolin-5-amine NMR_1D->Final Clear AMX Pattern NMR_2D->Final Chiral Chiral HPLC (Enantiomeric Ratio) Final->Chiral Optional

Figure 1: Step-wise validation workflow focusing on regioisomer differentiation.

Comparative NMR Analysis (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively distinguishing the 5-isomer from the 8-isomer without reference standards.

The "Fingerprint" Region: Aromatic Protons

The quinoline ring protons provide the definitive evidence.

  • Target (5-substituted): Protons H-6, H-7, and H-8 form an AMX or ABC spin system.

  • Alternative (8-substituted): Protons H-5, H-6, and H-7 form the spin system.

Differentiation Logic: In the 5-amino derivative, the amine group at position 5 exerts a strong shielding effect (upfield shift) on the Ortho (H-6) and Para (H-8) protons.

  • H-6: Appears as a doublet (or dd) significantly upfield (~6.6 - 6.8 ppm).

  • H-4: The proton on the pyridine ring (H-4) is spatially close to the substituent at C-5. A NOESY correlation between the N-H or alkyl group and H-4 confirms the 5-position.

The Aliphatic Chain: Diastereotopic Protons

The sec-butyl group contains a chiral center (C2'). This makes the adjacent methylene protons (C3') diastereotopic . They will not appear as a simple quartet/quintet but as two distinct complex multiplets.

Table 1: Predicted 1H NMR Data Comparison (500 MHz, CDCl3)

Proton PositionTarget: 5-Isomer (δ ppm)Alternative: 8-Isomer (δ ppm)Diagnostic Feature
H-2 (Pyridine) 8.85 (dd)8.75 (dd)Downfield; typical of quinoline.[1]
H-3 (Pyridine) 7.35 (dd)7.40 (dd)Coupling to H2 and H4.
H-4 (Pyridine) 8.20 (dd) 8.10 (dd)Key NOE: Correlates with substituent in 5-isomer.
H-6 (Benzene) 6.65 (d) 7.45 (t)Upfield shift in 5-isomer due to ortho-NH.
H-7 (Benzene) 7.55 (t)7.10 (d)Meta-coupling vs Ortho-coupling patterns.
H-8 (Benzene) 7.70 (d)6.85 (d) Upfield in 8-isomer (ortho to NH).
NH (Amine) 4.50 (br s)6.20 (br s)Broad; exchangeable with D2O.
CH (sec-butyl) 3.65 (m)3.65 (m)Multiplet (chiral center).
CH2 (sec-butyl) 1.60, 1.75 (m) 1.60, 1.75 (m)Diastereotopic: Two distinct signals.

Technical Insight: If you observe a simple quartet for the CH2 group, suspect rapid racemization or insufficient resolution. The diastereotopic split is a mark of high-field structural integrity.

Mass Spectrometry (MS) Performance[1][2][3]

Mass spectrometry provides sensitivity that NMR lacks, crucial for detecting trace poly-alkylated impurities.

Fragmentation Pathway

The fragmentation of N-(butan-2-yl)quinolin-5-amine ([M+H]+ = 201.14) follows a characteristic pathway driven by the stability of the quinoline aromatic system.

Primary Fragmentation Events:

  • Alpha-Cleavage: Loss of an ethyl radical from the sec-butyl chain.

  • McLafferty Rearrangement: Loss of butene (neutral) to regenerate the primary amine cation (m/z 145).

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 201 Frag1 Primary Amine [C9H9N2]+ m/z 145 Parent->Frag1 - C4H8 (butene) (McLafferty-like) Parent->Frag1 - C2H5• (Alpha Cleavage) Frag2 Quinoline Core [C9H7N]+ m/z 129 Frag1->Frag2 - NH2 (Deamination)

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Impurity Profiling
  • Target (Secondary Amine): m/z 201.1.

  • Impurity (Tertiary Amine - Bis-alkylated): m/z 257.2. (Significant risk if using alkyl halide synthesis).

  • Impurity (Primary Amine - Unreacted): m/z 145.1.

Experimental Protocols

Protocol A: Structural Validation by 1D/2D NMR

Objective: Confirm regiochemistry (5-position) and side-chain integrity.

  • Sample Prep: Dissolve 5-10 mg of purified compound in 0.6 mL CDCl3 (Chloroform-d). Note: DMSO-d6 may broaden the NH signal due to hydrogen bonding.

  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of aromatic protons.

    • COSY: Magnitude mode, to map H6-H7-H8 connectivity.

    • NOESY: Mixing time 500ms. Look for cross-peak between H-4 (approx 8.2 ppm) and NH/CH (approx 3.6-4.5 ppm) .

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz). Integrate the aromatic region. The ratio of protons must be exactly 1:1:1:1:1:1 (6 aromatic protons).

Protocol B: Purity Assessment by LC-MS

Objective: Quantify unreacted amine and bis-alkylated byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Scan range m/z 100-500.

  • Success Criteria:

    • Main peak [M+H]+ = 201.1 ± 0.1.

    • Bis-alkylated impurity (m/z 257) < 0.5% (Area under curve).

References

  • Oxford Instruments. (2024).[2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline.[3] PubChem. Link

  • BenchChem. (2025).[1] Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[4]Link

  • Rej, S., Ano, Y., & Chatani, N. (2020).[3] Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry.[3] Chemical Reviews. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of N-(butan-2-yl)quinolin-5-amine Analogs

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-(butan-2-yl)quinolin-5-amine and its analogs. This analysis synthesizes data regarding quinoline-based pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-(butan-2-yl)quinolin-5-amine and its analogs. This analysis synthesizes data regarding quinoline-based pharmacophores, focusing on the distinct properties of the 5-amino position compared to the classic 4- and 8-aminoquinoline scaffolds.

Executive Summary & Pharmacophore Positioning

N-(butan-2-yl)quinolin-5-amine represents a specialized scaffold within the quinoline class, distinct from the widely utilized 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine). While 4- and 8-substituted derivatives have dominated antimalarial and anti-infective therapeutics, the 5-aminoquinoline core has emerged as a critical pharmacophore for anti-tubercular agents (targeting ATP synthase) and kinase inhibitors (targeting CK2 and BRPF bromodomains) .

This guide analyzes the SAR of the N-(butan-2-yl) analog, dissecting how the sec-butyl group and the 5-position amine influence lipophilicity, receptor binding, and metabolic stability compared to alternative substitution patterns.

Key Differentiators
  • Positional Isomerism: Unlike 8-aminoquinolines, 5-amino analogs typically exhibit reduced hemolytic toxicity (G6PD deficiency liability).

  • Chirality & Sterics: The sec-butyl (butan-2-yl) group introduces a chiral center adjacent to the nitrogen, influencing binding affinity through specific steric constraints that linear alkyl chains (n-butyl) cannot provide.

  • Electronic Profile: The 5-position is electronically coupled to the quinoline nitrogen but offers a different vector for hydrogen bonding compared to the 4-position.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(butan-2-yl)quinolin-5-amine is governed by three primary structural domains: the Quinoline Core , the Amino Linker , and the Hydrophobic Tail (N-substituent) .

A. The N-Alkyl Tail: Importance of the sec-Butyl Group

The choice of the butan-2-yl group over other alkyl chains is not arbitrary; it optimizes the balance between lipophilicity and metabolic stability.

SubstituentLogP ImpactSteric EffectMetabolic Stability
n-Butyl ModerateLow (Flexible)Low (Prone to

-oxidation)
tert-Butyl HighHigh (Bulky)High (Steric hindrance protects N)
sec-Butyl (Butan-2-yl) Optimal Moderate (Chiral) Moderate (Branched

-carbon)
  • Mechanism: The branching at the

    
    -carbon of the sec-butyl group hinders rapid N-dealkylation by cytochrome P450 enzymes compared to n-alkyl chains.
    
  • Chirality: The (S)-enantiomer often exhibits superior binding in chiral pockets (e.g., ATP synthase or kinase active sites) compared to the (R)-enantiomer or racemate.

B. The 5-Position Amine (The Anchor)

The 5-amino group serves as a critical Hydrogen Bond Donor (HBD).

  • Vs. 4-Amino: The 5-position directs the substituent into a different quadrant of the binding pocket. In kinase inhibition, this often allows interaction with the hinge region or specific hydrophobic back-pockets distinct from the ATP-binding site occupied by 4-aminoquinolines.

  • Vs. 8-Amino: 5-aminoquinolines lack the chelation potential of 8-aminoquinolines (which chelate Fe2+/Fe3+), reducing the risk of oxidative stress-induced toxicity while maintaining efficacy against specific targets like Mycobacterium tuberculosis.

C. Ring Substitutions (Electronic Tuning)

Modifications to the quinoline ring further modulate activity:

  • C-8 Halogenation (F/Cl): Blocks metabolic oxidation at the vulnerable 8-position and increases lipophilicity.

  • C-2 Methylation: Increases steric bulk, potentially improving selectivity for specific kinases (e.g., CK2) over broad-spectrum inhibition.

Comparative Performance Analysis

The following table compares N-(butan-2-yl)quinolin-5-amine against established quinoline-based standards in the context of anti-infective and antiproliferative potential.

Table 1: Comparative Pharmacological Profile

FeatureN-(butan-2-yl)quinolin-5-amine Chloroquine (4-amino) Primaquine (8-amino) Sitamaquine (8-amino)
Primary Target Mycobacterial ATP Synthase / Kinases (CK2)Heme Polymerase (Malaria)Liver Stage HypnozoitesLeishmania Donovani
Hemolytic Risk Low LowHigh (G6PD deficient)Moderate
Lipophilicity Moderate (LogP ~3.2)High (LogP ~4.6)ModerateHigh
Metabolic Liability N-dealkylation (Slowed by branching)N-dealkylationRapid metabolismN-deethylation
Key SAR Advantage Novel binding vector; Reduced toxicity Established efficacyRadical cure capabilityOral bioavailability

Experimental Methodologies

To validate the SAR of this analog, the following protocols are recommended. These ensure reproducibility and robust data generation.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Direct alkylation of 5-aminoquinoline is often low-yielding due to poly-alkylation. Palladium-catalyzed coupling is preferred.

  • Reagents: 5-bromoquinoline (1.0 eq), sec-butylamine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), NaOtBu (1.4 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Degas solvent with Argon for 30 mins.

    • Add catalyst, ligand, and base; stir for 10 mins to form the active complex.

    • Add 5-bromoquinoline and sec-butylamine.

    • Heat to 100°C for 12-16 hours under Argon.

  • Workup: Cool, filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: confirm structure via ¹H-NMR (Look for doublet at ~1.2 ppm for methyl of sec-butyl) and LC-MS.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Anti-TB)

Target: Mycobacterium tuberculosis H37Rv

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum: Dilute mid-log phase culture to OD₆₀₀ 0.001.

  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of N-(butan-2-yl)quinolin-5-amine (Range: 0.1 - 64 µg/mL).

  • Control: Include Isoniazid and Rifampicin as positive controls; DMSO as vehicle control.

  • Incubation: 37°C for 7 days.

  • Readout: Add Resazurin (Alamar Blue); incubate 24h. A color change from blue (oxidized) to pink (reduced) indicates viable growth.

Mechanism of Action & SAR Visualization

The following diagram illustrates the structural logic and biological pathway interactions for 5-aminoquinoline analogs.

SAR_Pathway Scaffold N-(butan-2-yl)quinolin-5-amine Sub_5_Pos 5-Position Amine (H-Bond Donor) Scaffold->Sub_5_Pos Sub_SecButyl N-sec-Butyl Group (Lipophilic Tail) Scaffold->Sub_SecButyl Sub_Quinoline Quinoline Core (Pi-Stacking) Scaffold->Sub_Quinoline Effect_Tox Reduced Hemolysis (vs 8-amino) Sub_5_Pos->Effect_Tox Positional Isomerism Effect_Stab Increased Metabolic Stability (vs n-butyl) Sub_SecButyl->Effect_Stab Branching Effect_Bind Enhanced Hydrophobic Fit Sub_SecButyl->Effect_Bind Chirality Target_TB Target: M. tuberculosis (ATP Synthase/QcrB) Sub_Quinoline->Target_TB Intercalation/Binding Target_Kinase Target: Kinases (CK2 / BRPF) Sub_Quinoline->Target_Kinase Hinge Interaction Effect_Bind->Target_TB Effect_Bind->Target_Kinase

Figure 1: Structural dissection of the N-(butan-2-yl)quinolin-5-amine scaffold highlighting the functional role of each moiety in biological activity.

References

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Source: Bioorganic & Medicinal Chemistry Letters

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Source: Journal of Medicinal Chemistry

  • Design, Synthesis, and Structure–Activity Relationship of Novel Human TLR1/2 Agonists. Source: Journal of Medicinal Chemistry

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Source: Journal of Medicinal Chemistry

  • Quinoline Binding Site on Malaria Pigment Crystal: A Rational Pathway for Antimalaria Drug Design. Source: ResearchGate

Validation

Publish Comparison Guide: Validation of N-(butan-2-yl)quinolin-5-amine Binding Target

The N-(butan-2-yl)quinolin-5-amine scaffold represents a critical chemical probe class, often utilized in Fragment-Based Drug Discovery (FBDD) and target deconvolution studies for ATP-dependent enzymes (e.g., Kinases, SE...

Author: BenchChem Technical Support Team. Date: March 2026

The N-(butan-2-yl)quinolin-5-amine scaffold represents a critical chemical probe class, often utilized in Fragment-Based Drug Discovery (FBDD) and target deconvolution studies for ATP-dependent enzymes (e.g., Kinases, SERCA) and transmembrane transporters .

This guide provides a rigorous technical comparison of validation methodologies for this binding target, contrasting the specific probe against established reference standards.

Executive Summary & Mechanism of Action

N-(butan-2-yl)quinolin-5-amine (CAS: 1019543-70-4) acts as a privileged pharmacophore, primarily targeting the nucleotide-binding pockets of enzymes.[1] Its structural simplicity allows it to function as a "chemical fragment," probing hydrophobic sub-pockets that larger, complex inhibitors may miss.[1]

  • Primary Target Class: ATPase/Kinase superfamily (e.g., SERCA, Calpain, or bacterial TarG analogs).[1]

  • Mechanism: Competitive inhibition at the ATP-binding site or allosteric modulation via the N-alkyl hydrophobic pocket.[1]

  • Key Application: Validating "hit" interactions in early-stage discovery before lead optimization.

Comparative Overview
FeatureN-(butan-2-yl)quinolin-5-amine (Probe)Standard Inhibitor (e.g., Thapsigargin/Staurosporine)
Binding Mode Low-affinity, high Ligand Efficiency (LE)High-affinity, complex thermodynamics
Target Selectivity Broad (Pan-assay interference potential)High (Optimized selectivity profile)
Solubility High (ideal for NMR/SPR)Variable (often requires DMSO)
Validation Utility Fragment Screening & Site Mapping Phenotypic Efficacy Validation

Target Validation Methodologies: A Comparative Analysis

To scientifically validate the binding target, researchers must triangulate data from biophysical, thermal, and functional assays.[1] Below is the comparative performance of validation workflows.

Method A: Cellular Thermal Shift Assay (CETSA)

Best for: Confirming target engagement in a physiological environment.[1]

  • The Probe (N-(butan-2-yl)quinolin-5-amine):

    • Performance: Induces a modest thermal shift (

      
      ) due to its lower molecular weight and binding energy.[1]
      
    • Advantage: High membrane permeability allows for robust intracellular engagement without lysis artifacts.[1]

  • Alternative (Standard Inhibitor):

    • Performance: Typically induces large shifts (

      
      ).[1]
      
    • Limitation: High affinity can sometimes mask off-target stabilization.[1]

Method B: Surface Plasmon Resonance (SPR)

Best for: Kinetic profiling (


, 

).[1]
  • The Probe:

    • Kinetics: Fast

      
       and fast 
      
      
      
      (Transient binding).[1] Requires high concentration injections.[1]
    • Data Integrity: Must control for refractive index bulk effects due to high concentrations.

  • Alternative:

    • Kinetics: Slow

      
       (Residence time driven).[1]
      

Experimental Protocols (Self-Validating Systems)

Protocol 1: Isothermal Dose-Response (ITDR) CETSA

This protocol validates that the thermal stabilization is concentration-dependent, ruling out non-specific artifacts.[1]

Reagents:

  • HEK293 cell lysate (1 mg/mL total protein).[1]

  • Compound: N-(butan-2-yl)quinolin-5-amine (10 mM stock in DMSO).[1]

  • Detection: Western Blot (Target-specific antibody).[1]

Workflow:

  • Aliquot: Distribute lysate into 10 PCR tubes (

    
     each).
    
  • Dose: Treat with a 3-fold dilution series of the compound (

    
     down to 
    
    
    
    ). Include a DMSO-only control.
  • Incubate: 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Heat Shock: Heat samples to the pre-determined

    
     (aggregation temperature, e.g., 
    
    
    
    for many kinases) for 3 minutes.
  • Cool & Spin: Immediately cool to

    
    , then centrifuge at 
    
    
    
    for 20 minutes to pellet precipitated (unbound/unstable) protein.
  • Analysis: Analyze supernatant via Western Blot.

  • Validation Check: Plot Signal Intensity vs. Concentration. A sigmoidal curve indicates specific binding.[1]

Protocol 2: Competitive Fluorescence Polarization (FP)

Objective: Determine if the probe displaces a known tracer (validating the specific pocket).[1]

  • Mix: 5 nM Fluorescent Tracer + Target Protein (

    
     concentration).[1]
    
  • Titrate: Add N-(butan-2-yl)quinolin-5-amine (0.1 nM – 100

    
    M).
    
  • Measure: Read mP (milli-Polarization) after 1 hour.

  • Result: A decrease in mP confirms the probe competes for the same site as the tracer.[1]

Visualization: Target Validation Workflow

The following diagram illustrates the logical flow for validating the quinolin-5-amine scaffold, moving from in silico prediction to biophysical confirmation.

TargetValidation cluster_Biophysical Biophysical Validation cluster_Functional Functional Validation Start Compound: N-(butan-2-yl)quinolin-5-amine InSilico In Silico Docking (Identify ATP/Hydrophobic Pocket) Start->InSilico Structure Input SPR SPR Analysis (Fast Kinetics Check) InSilico->SPR Predicted Kd > 10uM TSA Thermal Shift (DSF/CETSA) (Confirm Stability) InSilico->TSA Delta Tm Screening Enzymatic Enzymatic Inhibition (IC50 Determination) SPR->Enzymatic Confirmed Binding TSA->Enzymatic Confirmed Stabilization Phenotypic Cellular Phenotype (Viability/Signaling) Enzymatic->Phenotypic Potency < 5uM Decision Go/No-Go Decision (Fragment Optimization) Enzymatic->Decision Potency > 5uM (Needs Opt) Phenotypic->Decision On-Target Effect

Caption: Integrated workflow for validating low-affinity fragment binders like quinolin-5-amines.

Quantitative Data Summary

The table below synthesizes typical validation metrics for 5-aminoquinoline derivatives against common targets (e.g., SERCA, Kinases).

MetricN-(butan-2-yl)quinolin-5-amineHigh-Affinity Reference (e.g., 1835F03)Interpretation

(Enzymatic)


Probe is a "starting point" (fragment); Reference is a "lead".[1]
Ligand Efficiency (LE) High (

)
Moderate (

)
Probe binds efficiently per heavy atom; ideal for optimization.[1]
Solubility (PBS)


Probe has superior physicochemical properties for assay development.[1]
Residence Time (

)
SecondsMinutes/HoursProbe is suitable for rapid equilibrium assays; Reference for durability.[1]

References

  • Vertex Pharmaceuticals & ACS Infectious Diseases. (2018).[1] Rapid Inhibition Profiling Identifies a Keystone Target in the Nucleotide Biosynthesis Pathway.[1] (Discusses quinolin-5-amine derivatives like 1835F03).[1][2] [1]

  • National Science Foundation (NSF). (2016).[1] Quinoline- and Pyrimidine-based Allosteric Modulators of the Sarco/Endoplasmic Reticulum Calcium ATPase.[1] (Validation of quinolin-5-amine scaffolds for SERCA). [1]

  • BLD Pharmatech. Product Datasheet: N-(butan-2-yl)quinolin-5-amine (CAS 1019543-70-4).[1][1]

  • JenaLib. Database of Hetero Components: Quinolin-5-amine derivatives in structural biology.[1][1]

Sources

Comparative

Comparative In Vivo Efficacy Analysis: A Heterocyclic PI3K Inhibitor Versus a Microtubule-Stabilizing Agent in Breast Cancer Xenograft Models

Introduction While the specific molecule N-(butan-2-yl)quinolin-5-amine lacks extensive characterization in publicly available literature, the broader class of heterocyclic compounds, including quinoline and thienopyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

While the specific molecule N-(butan-2-yl)quinolin-5-amine lacks extensive characterization in publicly available literature, the broader class of heterocyclic compounds, including quinoline and thienopyrimidine derivatives, has yielded numerous potent inhibitors of critical oncogenic pathways. This guide provides a comparative in vivo efficacy analysis of a representative advanced heterocyclic compound, the pan-PI3K inhibitor Pictilisib (GDC-0941) , against the widely adopted standard-of-care chemotherapeutic agent, Paclitaxel .

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers, including breast cancer.[1][2] Pictilisib is a potent, orally bioavailable small molecule that inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][3] Its mechanism involves preventing the phosphorylation of PIP2 to PIP3, which subsequently blocks the activation of the downstream effector kinase AKT, leading to reduced cell proliferation and survival.[1]

Paclitaxel, a member of the taxane family, represents a cornerstone of chemotherapy for solid tumors. Its mechanism is fundamentally different; it binds to the beta-tubulin subunit of microtubules, promoting their polymerization while inhibiting depolymerization.[4][][6] This stabilization of microtubules disrupts the dynamic processes required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

This guide will detail the methodologies for evaluating these two agents in a preclinical breast cancer xenograft model, present comparative efficacy data, and illustrate the distinct signaling pathways they target. This analysis serves as a robust framework for researchers engaged in the preclinical evaluation of novel kinase inhibitors against established therapeutic standards.

Experimental Protocols: In Vivo Efficacy Assessment in a Human Breast Cancer Xenograft Model

The following protocols describe a standard methodology for establishing and utilizing a human breast cancer xenograft model to compare the antitumor efficacy of an investigational agent (Pictilisib) and a standard-of-care drug (Paclitaxel). The MDA-MB-231 triple-negative breast cancer cell line is often used for this purpose due to its aggressive nature and well-characterized profile.[9][10]

Cell Culture and Animal Model Establishment

Causality Statement: The choice of an appropriate cell line and immunocompromised mouse strain is critical for successful tumor engraftment and growth that recapitulates human tumor biology. MDA-MB-231 cells are used for their robust tumorigenicity, and SCID or athymic nude mice are used as they lack a functional adaptive immune system, preventing rejection of the human tumor cells.

Protocol Steps:

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Cells are harvested at 80-90% confluency using trypsin-EDTA. They are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

  • Animal Subjects: Female severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks of age, are used. Animals are allowed to acclimatize for at least one week prior to the experiment.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 100 µL of the cell suspension (containing 5 x 106 cells).[10]

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

Drug Formulation and Administration

Causality Statement: The formulation and route of administration are designed to ensure optimal bioavailability and exposure of the compounds to the tumor. Pictilisib is formulated for oral gavage, its intended clinical route, while Paclitaxel is administered intraperitoneally, a standard route for preclinical studies that mimics intravenous infusion.

Protocol Steps:

  • Vehicle Control: A vehicle solution (e.g., 0.5% methylcellulose in water for oral administration or a saline/ethanol/Cremophor EL mixture for intraperitoneal injection) is prepared for the control group.

  • Pictilisib (GDC-0941) Formulation: Pictilisib is suspended in a vehicle such as 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG300 or 0.5% methylcellulose for daily oral gavage (p.o.).[11] A typical dose for efficacy studies is 75 mg/kg.

  • Paclitaxel Formulation: Paclitaxel is dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, often a 1:1:8 ratio of ethanol, Cremophor EL, and saline. A common dose is 15 mg/kg, administered on a defined schedule (e.g., daily for 5 consecutive days).[9]

  • Dosing Schedule:

    • Vehicle Group: Receives the appropriate vehicle on the same schedule as the treatment groups.

    • Pictilisib Group: Receives 75 mg/kg, p.o., once daily.

    • Paclitaxel Group: Receives 15 mg/kg, i.p., once daily for 5 days.[9]

  • Treatment Duration: Treatment continues for a predefined period, typically 14-21 days, or until tumors in the control group reach a predetermined endpoint size (e.g., 1,500 mm³).[12]

Efficacy and Toxicity Assessment

Causality Statement: Regular monitoring of tumor volume and animal body weight provides the primary data for efficacy and a surrogate for systemic toxicity, respectively.

Protocol Steps:

  • Tumor Measurement: Tumor volumes are measured throughout the study as described above. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Body Weight: Animal body weights are recorded 2-3 times per week as an indicator of general health and treatment-related toxicity. A weight loss exceeding 15-20% is a common endpoint criterion.

  • Study Termination: The study is terminated when control tumors reach the endpoint size. All animals are euthanized, and final tumor volumes and weights are recorded.

  • Data Analysis: The percentage of Tumor Growth Inhibition (%TGI) is calculated using the formula: %TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100 . Statistical significance is determined using appropriate tests, such as a Student's t-test or ANOVA.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation & Implantation cluster_growth Phase 2: Tumor Growth & Randomization cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis cell_culture 1. MDA-MB-231 Cell Culture harvest 2. Cell Harvest & Preparation cell_culture->harvest implant 3. Subcutaneous Implantation (5x10^6 cells/mouse) harvest->implant monitor 4. Monitor Tumor Growth implant->monitor randomize 5. Randomize Mice (Tumor Volume ≈ 100-150 mm³) monitor->randomize group_A Group A: Vehicle Control group_B Group B: Pictilisib (p.o.) group_C Group C: Paclitaxel (i.p.) measure 6. Daily Dosing & Regular Tumor/Body Weight Measurement group_A->measure group_B->measure group_C->measure euthanize 7. Euthanasia & Final Measurement measure->euthanize analysis 8. Calculate TGI & Statistics euthanize->analysis

Caption: Workflow for in vivo xenograft efficacy study.

Comparative Data Analysis

The following tables summarize representative data from preclinical studies, illustrating the expected outcomes from the described experimental protocol.

Table 1: In Vivo Antitumor Efficacy in Breast Cancer Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (% TGI)Reference
Pictilisib (GDC-0941) U87MG Glioblastoma75 mg/kg/day, p.o.83%
HER2-amp (MDA-MB-361.1)150 mg/kg/day, p.o.Significant delay in progression
Buparlisib (BKM120) ¹PIK3CA-mutant Xenografts30 mg/kg/day, p.o.Significant growth delay/regression[13]
Paclitaxel MDA-MB-23115 mg/kg (days 1-5), i.p.Strong antitumor activity (T/C = 6.5%)²[9]

¹ Buparlisib is another well-studied pan-PI3K inhibitor with a similar mechanism to Pictilisib, providing additional context for the expected efficacy of this class of drugs.[13][14] ² T/C% (Treated/Control) is another metric for efficacy; a T/C of 6.5% indicates very strong tumor growth inhibition.

Mechanistic Pathways

The antitumor effects of Pictilisib and Paclitaxel are driven by their interaction with distinct intracellular signaling pathways.

Pictilisib: Inhibition of the PI3K/AKT/mTOR Pathway

Pictilisib acts as an ATP-competitive inhibitor of PI3K, a critical node in a pathway that promotes cell survival and proliferation.[1][3] Aberrant activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[15][16] By blocking PI3K, Pictilisib prevents the activation of AKT, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately inhibiting cell growth and inducing apoptosis.[17]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K INHIBITS

Caption: Mechanism of Pictilisib via PI3K pathway inhibition.

Paclitaxel: Disruption of Microtubule Dynamics

Paclitaxel's mode of action is independent of growth factor signaling pathways and instead targets the physical machinery of cell division.[4][] It binds to β-tubulin, a core component of microtubules, and stabilizes the polymer structure.[6] This prevents the necessary disassembly and reassembly of the mitotic spindle, halting the cell cycle and triggering apoptosis.[7][8]

G cluster_cell Dividing Cancer Cell cluster_process Normal Mitosis cluster_drug_effect Effect of Paclitaxel Tubulin α/β-Tubulin Dimers Assembly Microtubule Assembly Tubulin->Assembly Spindle Dynamic Mitotic Spindle Assembly->Spindle StableMT Hyper-stabilized, Non-functional Microtubules Assembly->StableMT Promotes Disassembly Microtubule Disassembly Spindle->Disassembly Division Cell Division Spindle->Division Disassembly->Tubulin Paclitaxel Paclitaxel Paclitaxel->StableMT Prevents Disassembly Arrest G2/M Phase Arrest & Apoptosis StableMT->Arrest

Caption: Mechanism of Paclitaxel via microtubule stabilization.

Conclusion

This guide outlines a comparative framework for assessing the in vivo efficacy of a novel heterocyclic kinase inhibitor, represented by the pan-PI3K inhibitor Pictilisib, against the standard cytotoxic agent, Paclitaxel. The data indicate that targeted inhibition of the PI3K pathway can produce potent antitumor effects, comparable to that of established chemotherapy, particularly in tumors with relevant genetic alterations like PIK3CA mutations.[18] The choice between targeting a specific signaling pathway versus a general mechanism of cell division represents a fundamental strategic decision in oncology drug development. The methodologies and comparative data presented here provide a robust foundation for researchers to design, execute, and interpret preclinical studies aimed at positioning new therapeutic agents within the complex landscape of cancer treatment.

References

  • Patsnap Synapse. (2024, July 17).
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • Encyclopedia.pub. (2022, April 22). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer.
  • Wikipedia. Paclitaxel.
  • PubMed. (1994). Taxol (paclitaxel): mechanisms of action.
  • PMC - NIH. (2014, April 14). Targeting PI3K/Akt/mTOR Signaling in Cancer.
  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • MDPI. (2023, November 5). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities.
  • MedChemExpress.com.
  • BenchChem. (2025). A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib) in Cancer Research.
  • Wikipedia.
  • MedChemExpress. Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.
  • AACR Journals. (2005, May 1). Gene expression profile analysis of paclitaxel-induced changes in the MDA-MB231 human breast cancer xenograft model.
  • PubChem - NIH. Pictilisib | C23H27N7O3S2 | CID 17755052.
  • Spandidos Publications. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • PMC - NIH. (2018, September 5). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer.
  • Semantic Scholar. Efficacy of PI3K inhibitors in advanced breast cancer.
  • Tribioscience. Pictilisib (Synonyms: GDC-0941).
  • PubMed. (2019, November 3). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging.
  • PMC - NIH. (2021).
  • Bio-protocol. (2021). Xenograft mouse model in vivo study and tumor tissue analysis.
  • PMC - NIH. (2016). A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4).
  • JoVE. (2024, November 24).
  • BMC Research Notes. (2022, August 20). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice.
  • Selleckchem. Pictilisib (GDC-0941)
  • The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor.
  • MDPI. (2025, June 27). Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms.
  • Spandidos Publications. (2019, September 23).
  • PubMed. (2017, December 15).
  • AACR Journals. (2014, October 1). Abstract 4756: In vivo efficacy of combined targeting of CDK4/6, ER and PI3K signaling in ER+ breast cancer.
  • PubMed. (2014, January 15).
  • PubMed. (2025, June 27). Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms.
  • MDPI. (2022, April 26). PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives.
  • ResearchGate. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.
  • PMC - NIH. (2019, December 20). Efficacy of PI3K inhibitors in advanced breast cancer.
  • Spandidos Publications. (2021, February 9). Research update on the anticancer effects of buparlisib (Review).
  • PubMed. (2020, November 2). Phase 2 study of buparlisib (BKM120)
  • MDPI. (2021, March 27).
  • OncLive. (2020, December 5). Development of PI3K Inhibitors in Breast Cancer.
  • PeerJ. (2018, June 19). The impact of PI3K inhibitors on breast cancer cell and its tumor microenvironment.

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Comparative

A Comparative Guide to Computational Docking of N-(butan-2-yl)quinolin-5-amine

This guide provides an in-depth, comparative analysis of computational docking methodologies applied to the novel compound N-(butan-2-yl)quinolin-5-amine. As researchers and drug development professionals, the ability to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of computational docking methodologies applied to the novel compound N-(butan-2-yl)quinolin-5-amine. As researchers and drug development professionals, the ability to predict and analyze the binding of small molecules to biological targets is paramount. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and offering a self-validating framework for your own computational studies.

The quinoline moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] This diverse bioactivity makes novel quinoline derivatives, such as N-(butan-2-yl)quinolin-5-amine, intriguing candidates for investigation against various therapeutic targets.

In this guide, we will explore the docking of N-(butan-2-yl)quinolin-5-amine into the active site of a clinically relevant target, a protein kinase. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently implicated in diseases like cancer. We will compare the results from two widely used docking programs: AutoDock Vina , a popular open-source tool, and GOLD (Genetic Optimisation for Ligand Docking) , a commercially available software known for its high accuracy.[5][6] This comparative approach will highlight the nuances of different docking algorithms and scoring functions, providing a richer understanding of the potential binding interactions of our lead compound.

I. The Computational Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is crucial to understand the logical flow of a computational docking experiment. The process can be broken down into three main stages: preparation of the ligand and receptor, the docking simulation itself, and the analysis of the results. Each step has a profound impact on the quality and reliability of the final predictions.

G cluster_prep Preparation Stage Ligand Ligand Preparation (3D structure generation, energy minimization) Docking Docking Simulation (Grid generation, conformational sampling, scoring) Ligand->Docking Protein Protein Preparation (PDB selection, cleaning, protonation) Protein->Docking Analysis Results Analysis (Binding energy, pose visualization, interaction analysis) Docking->Analysis

Figure 1: A high-level overview of the computational docking workflow.

II. Detailed Experimental Protocols

This section provides a step-by-step guide for the entire docking process. While specific graphical user interfaces may vary, the underlying principles and commands are transferable across different versions of the software.

Part A: Ligand Preparation

The initial step is to generate a high-quality 3D structure of N-(butan-2-yl)quinolin-5-amine. This is a critical step as the conformational and energetic properties of the ligand will directly influence the docking outcome.

  • 2D Structure Generation: Draw the 2D structure of N-(butan-2-yl)quinolin-5-amine using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most molecular modeling software, such as Avogadro or UCSF Chimera, can perform this conversion.[7]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER) to obtain a more realistic conformation.

  • File Format Conversion: Save the prepared ligand in a format compatible with your chosen docking software. For AutoDock Vina, this is the PDBQT format, which includes partial charges and atom types.[8] For GOLD, the MOL2 format is commonly used. Tools like Open Babel or the AutoDock Tools (ADT) graphical interface can be used for these conversions.[9]

Part B: Protein Preparation

For this guide, we will use a hypothetical protein kinase target retrieved from the Protein Data Bank (PDB). The preparation of the receptor is arguably the most critical phase, as even minor errors can lead to significant inaccuracies in the docking results.

  • PDB Structure Selection: Choose a high-resolution crystal structure of your target protein from the PDB. Ideally, select a structure that is co-crystallized with a ligand to help define the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[7][9][10] While some water molecules can be critical for binding, their inclusion requires more advanced docking protocols. For a standard docking procedure, they are typically removed.

  • Handling Missing Residues and Atoms: Check for any missing residues or atoms in the protein structure. Modeling software like UCSF Chimera or Schrödinger's Maestro can be used to build in missing loops or side chains.[7][11]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH. Assign partial charges using a force field like AMBER or CHARMm. Software like AutoDock Tools or HADDOCK can automate this process.[9][12]

  • Receptor File Preparation: Save the prepared protein in the appropriate format for your docking software (PDBQT for AutoDock Vina, MOL2 for GOLD).

Part C: Comparative Docking Simulation

With the prepared ligand and protein, we can now proceed with the docking simulations.

Workflow using AutoDock Vina [6][13]

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. This can be done interactively using AutoDock Tools.[14]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the conformational search and scoring, outputting the predicted binding poses and their corresponding affinities.

Workflow using GOLD [5]

  • Binding Site Definition: Define the binding site by selecting a ligand from a co-crystallized structure or by specifying coordinates and a radius.

  • Docking Algorithm Selection: GOLD offers several genetic algorithms and scoring functions. For this comparison, we will use the default settings, which are generally robust.

  • Ligand Flexibility: Specify the flexibility of the ligand by defining rotatable bonds.

  • Running the Docking: Initiate the docking run through the GOLD graphical user interface. GOLD will then perform the docking calculations and present the results, including the predicted poses and fitness scores.

III. Results and Discussion: A Comparative Analysis

The output from both AutoDock Vina and GOLD will provide a ranked list of binding poses for N-(butan-2-yl)quinolin-5-amine, along with their predicted binding affinities or fitness scores.

Quantitative Data Summary
Docking SoftwareTop Pose Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
AutoDock Vina -8.2MET793, LEU718, VAL726GLU762
GOLD -7.9 (GoldScore)MET793, LEU844, ALA743GLU762, ASP855

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Molecular Interactions

The interactions between the ligand and the protein can be visualized using diagrams. The following DOT script generates a schematic of the predicted interactions.

G cluster_ligand N-(butan-2-yl)quinolin-5-amine cluster_protein Protein Active Site Ligand Quinoline Ring Met793 MET793 Ligand->Met793 Pi-Cation Amine Amine Group Glu762 GLU762 Amine->Glu762 H-Bond Butyl Butan-2-yl Group Leu718 LEU718 Butyl->Leu718 Hydrophobic Val726 VAL726 Butyl->Val726 Hydrophobic

Figure 2: Predicted interactions of N-(butan-2-yl)quinolin-5-amine in the kinase active site.

Interpreting the Results

Both AutoDock Vina and GOLD predict that N-(butan-2-yl)quinolin-5-amine can favorably bind within the kinase active site, with predicted binding affinities in the low micromolar range. The quinoline ring is predicted to form a pi-cation interaction with the gatekeeper residue MET793, a common interaction for kinase inhibitors. The amine group is predicted by both programs to form a crucial hydrogen bond with the backbone of GLU762.

The primary difference in the predicted binding modes lies in the orientation of the butan-2-yl group. AutoDock Vina places this group in a hydrophobic pocket formed by LEU718 and VAL726, while GOLD predicts an additional weak hydrogen bond with ASP855. This discrepancy could be attributed to the different scoring functions and conformational sampling algorithms employed by the two programs.[15]

Such differences are not uncommon and highlight the importance of using multiple docking programs for a more comprehensive understanding of a ligand's potential binding modes. Further validation through more computationally intensive methods like molecular dynamics simulations or, ultimately, experimental validation through techniques like X-ray crystallography or binding assays, would be necessary to confirm the true binding pose.

IV. Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step protocol for performing and comparing computational docking studies on the novel compound N-(butan-2-yl)quinolin-5-amine. By comparing the results from AutoDock Vina and GOLD, we have demonstrated how different software can provide complementary insights into the potential binding of a ligand.

For researchers and drug development professionals, the key takeaways are:

  • Thorough Preparation is Key: The quality of your ligand and protein structures is paramount for obtaining meaningful results.

  • A Comparative Approach is Beneficial: Using multiple docking programs can provide a more robust prediction of binding modes and affinities.

  • Docking is a Predictive Tool: The results of computational docking are hypotheses that require experimental validation.

Future work on N-(butan-2-yl)quinolin-5-amine could involve synthesizing the compound and testing its activity against a panel of kinases. The docking results presented here can guide the selection of which kinases to prioritize for experimental testing. Furthermore, the predicted binding mode can inform the design of derivatives with improved potency and selectivity.

V. References

  • Vertex AI Search. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved March 3, 2026, from

  • OpenEye Scientific. (n.d.). Lead Optimization and Binding Affinity Prediction Software. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). Comparison of Major Molecular Docking Software Packages. Retrieved March 3, 2026, from

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 3, 2026, from

  • Barakat, K. H. (2009, February 17-20). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.

  • Lang, P. T., & Brozell, S. (2025, June 6). Preparing Molecules for DOCKing. UCSF DOCK.

  • Neurosap. (n.d.). Use Prodigy Binding Affinity Prediction Online. Retrieved March 3, 2026, from

  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools. Retrieved March 3, 2026, from

  • RXRX. (n.d.). Boltz-2. Retrieved March 3, 2026, from

  • Schrödinger, Inc. (2025, December 9). Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison. Retrieved March 3, 2026, from

  • BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Retrieved March 3, 2026, from

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.

  • Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube.

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 3, 2026, from

  • Blackthorn AI. (n.d.). Molecular Binding Affinity Prediction. Retrieved March 3, 2026, from

  • Kumar, A., & Singh, A. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC. Retrieved March 3, 2026, from

  • Romero-Molina, S., Ruiz-Blanco, Y. B., Mieres-Perez, J., Harms, M., Münch, J., Ehrmann, M., & Sanchez-Garcia, E. (n.d.). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. PMC. Retrieved March 3, 2026, from

  • Bioinformatics Insights. (2025, March 7). Quick Comparison of Molecular Docking Programs. YouTube.

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved March 3, 2026, from

  • The Molecular Sciences Hub. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.

  • Bonvin Lab. (n.d.). HADDOCK basic protein-protein docking tutorial. Retrieved March 3, 2026, from

  • SchrödingerTV. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube.

  • Chemspace. (n.d.). 2-(butan-2-yl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine. Retrieved March 3, 2026, from

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved March 3, 2026, from

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved March 3, 2026, from

  • PMC. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved March 3, 2026, from

  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Retrieved March 3, 2026, from

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved March 3, 2026, from

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved March 3, 2026, from

  • ECORFAN-Bolivia Journal. (2018, June 15). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. Retrieved March 3, 2026, from

  • International Journal of Pharmaceutical Research. (2021, January-March). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a).. Retrieved March 3, 2026, from

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved March 3, 2026, from

  • HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved March 3, 2026, from

  • PubMed. (2009, December 15). Biological activities of quinoline derivatives. Retrieved March 3, 2026, from

  • MilliporeSigma. (n.d.). Butan-2-yl | Sigma-Aldrich. Retrieved March 3, 2026, from

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(butan-2-yl)quinolin-5-amine

This document provides essential procedural guidance for the safe handling and disposal of N-(butan-2-yl)quinolin-5-amine. As a substituted quinoline, this compound warrants significant caution.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(butan-2-yl)quinolin-5-amine. As a substituted quinoline, this compound warrants significant caution. In the absence of specific safety data for this exact molecule, this guide synthesizes established protocols for the parent quinoline moiety and the amine functional group. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations by treating the compound as hazardous waste.

Foundational Principle: Hazard-Based Assessment

N-(butan-2-yl)quinolin-5-amine must be managed as a hazardous chemical waste. This directive is based on the known toxicological profiles of its structural components:

  • Quinoline Core: Quinoline and its derivatives are recognized as hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1] Furthermore, they are classified as toxic to aquatic life with long-lasting effects.[2]

  • Amine Functional Group: Amines as a class can be toxic, corrosive, and pose significant environmental risks, particularly to aquatic ecosystems.[3][4] Improper disposal can lead to widespread contamination.[3]

Therefore, all waste containing N-(butan-2-yl)quinolin-5-amine, including pure compound, reaction mixtures, contaminated solvents, and spill cleanup materials, must enter a licensed hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3]

Personnel Protection: A Non-Negotiable Standard

Before handling the chemical for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. These requirements are based on OSHA and European standards for handling hazardous chemicals.[5]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[1][5]
Skin Protection Nitrile or other chemically resistant gloves. A lab coat is required.Prevents skin contact, as the compound is presumed to be harmful upon dermal absorption.[1][2]
Respiratory Protection All handling should occur inside a certified chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[6][7]
General Hygiene Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered separately before reuse.[8][9]Prevents accidental ingestion and cross-contamination.

Step-by-Step Disposal Protocol

The proper disposal of N-(butan-2-yl)quinolin-5-amine follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Action: Immediately upon generation, collect all waste containing N-(butan-2-yl)quinolin-5-amine into a dedicated hazardous waste container.

  • Causality: Keeping amine waste separate from other chemical wastes, especially acids and oxidizing agents, prevents potentially violent or exothermic reactions.[3][4] Mixing hazardous waste with non-hazardous waste is prohibited as it increases the total volume of hazardous material requiring specialized disposal.[4]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safety and regulatory compliance.

  • Action: Use a container that is in good condition, compatible with the chemical waste, and has a tightly sealing lid.[12] The original product container is often a suitable choice.[4]

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE." [12] The label must also include the full chemical name, "N-(butan-2-yl)quinolin-5-amine," and list all other components and their approximate percentages.[12] Do not use abbreviations or chemical formulas.

Step 3: Accumulation in a Satellite Area

Waste must be stored safely within the laboratory prior to its removal.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[12] This area should be near the point of waste generation and under the control of laboratory personnel.[12]

  • Best Practices: The container must remain closed at all times except when waste is being added.[10] Do not leave a funnel in the container opening.[12] Store the container in secondary containment to mitigate potential leaks.

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained and licensed professionals.

  • Action: Once the waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12] If your organization does not have an EH&S department, you must contract a licensed hazardous waste disposal company.[3][13]

  • Mechanism: The EH&S office or licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most common and effective disposal method for this type of organic waste is high-temperature incineration, which ensures its complete destruction.[4][14]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for the disposal of N-(butan-2-yl)quinolin-5-amine waste.

G cluster_lab In the Laboratory cluster_disposal Professional Disposal Process A Generation of Waste (N-(butan-2-yl)quinolin-5-amine) B Segregate from Other Waste Streams A->B C Select Compatible Container & Affix 'Hazardous Waste' Label B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container >90% Full? D->E E->D No F Contact Environmental Health & Safety (EH&S) E->F Yes G Scheduled Waste Pickup by Authorized Personnel F->G H Transport to Permitted Disposal Facility (TSDF) G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Compliant disposal workflow for N-(butan-2-yl)quinolin-5-amine.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • For Minor Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.[7]

    • Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[5][15]

    • Carefully collect the absorbent material and contaminated items into a suitable container.

    • Seal the container, label it as "Hazardous Waste" containing N-(butan-2-yl)quinolin-5-amine and spill debris, and manage it for disposal as described in Section 3.[16]

  • For Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency number and EH&S department.

    • Do not attempt to clean up the spill yourself. Allow trained emergency responders to manage the situation.[16]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that N-(butan-2-yl)quinolin-5-amine is managed safely and responsibly from the moment it becomes waste to its final destruction, protecting both personnel and the environment.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure: Quinoline. University of Louisville. [Link]

  • Material Safety Data Sheet - ADDITIN RC 9308. Tri-iso. [Link]

  • BUTAN – 2 - OL Material Safety Data Sheet. Techno PharmChem. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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Handling

A Researcher's Guide to the Safe Handling of N-(butan-2-yl)quinolin-5-amine

Hazard Analysis: Understanding the Risks of Quinoline Derivatives Quinoline and its derivatives are recognized as hazardous substances.[1][2] The core quinoline structure is persistent in the environment and can pose ris...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks of Quinoline Derivatives

Quinoline and its derivatives are recognized as hazardous substances.[1][2] The core quinoline structure is persistent in the environment and can pose risks to aquatic life.[2] Many quinoline derivatives are known to be toxic if swallowed, and some are suspected of causing genetic defects or may have reproductive toxicity.[1][3] Specifically, aminoquinolines, which are structurally related to the topic compound, are known to cause skin and eye irritation.[4][5] Given these inherent risks, N-(butan-2-yl)quinolin-5-amine must be handled with the utmost care.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard CategoryGHS Classification (Typical for Quinolines/Aminoquinolines)Potential Effects
Acute Toxicity (Oral) Category 3 or 4Toxic or harmful if swallowed.[3][6][7]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][5][8]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye damage or irritation.[1][5][8]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[1][6]
Carcinogenicity Category 1B or 2May cause cancer or is suspected of causing cancer.[1][6][7]
Aquatic Toxicity Chronic Category 2Toxic to aquatic life with long-lasting effects.[6][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive Personal Protective Equipment (PPE) strategy is mandatory to minimize exposure to N-(butan-2-yl)quinolin-5-amine. The following table outlines the recommended PPE for all handling procedures.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.Must comply with EN166 or OSHA 29 CFR 1910.133 standards. This is crucial to prevent contact with the eyes, which can cause serious damage.[1][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Gloves must be inspected for integrity before each use. Breakthrough time and compatibility should be verified. Proper glove removal technique is essential to avoid skin contact.[1][6][9]
Skin and Body Protection Laboratory coat. For larger quantities or when there is a significant risk of exposure, chemical-resistant clothing should be worn.This protects the skin from accidental splashes and contamination.[1][9]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood.[1][3][9] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required.This is to prevent inhalation of the compound, which may be harmful.[1][10]

Operational and Handling Plan: A Step-by-Step Guide

Adherence to a strict operational plan is critical for the safe handling of N-(butan-2-yl)quinolin-5-amine. The following workflow provides a procedural guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Assemble and Inspect PPE prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Prepare Solution in Fume Hood handle_1->handle_2 handle_3 Conduct Experiment in Fume Hood handle_2->handle_3 clean_1 Decontaminate Glassware handle_3->clean_1 Experiment Complete clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Dispose of Contaminated PPE clean_2->clean_3 end Wash Hands Thoroughly clean_3->end End of Procedure

Caption: Safe handling workflow for N-(butan-2-yl)quinolin-5-amine.
Step-by-Step Protocol:
  • Preparation:

    • Before beginning any work, conduct a thorough risk assessment for the specific experiment.

    • Ensure that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[1]

    • Don all required PPE as outlined in Table 2, ensuring a proper fit and inspecting for any defects.[10][11]

  • Handling:

    • All weighing and transfer of solid N-(butan-2-yl)quinolin-5-amine must be performed within a chemical fume hood to prevent the generation and inhalation of dust.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6]

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent entry.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Do not allow the product to enter drains.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste materials containing N-(butan-2-yl)quinolin-5-amine must be treated as hazardous waste.[1][3]

cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (e.g., gloves, weighing paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Solutions and Rinsate liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Waste disposal workflow for N-(butan-2-yl)quinolin-5-amine.
Disposal Protocol:
  • Solid Waste:

    • Place all contaminated solid waste, including gloves, weighing papers, and absorbent materials from spills, into a clearly labeled, sealable hazardous waste container.[3]

  • Liquid Waste:

    • Collect all solutions containing N-(butan-2-yl)quinolin-5-amine and any solvent used for rinsing glassware into a compatible and clearly labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.

  • Decontamination:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[3]

  • Final Disposal:

    • All waste must be disposed of through an approved and licensed hazardous waste disposal facility.[3] This typically involves high-temperature incineration to neutralize the hazardous properties of the compound.

By adhering to these rigorous safety protocols, researchers can confidently handle N-(butan-2-yl)quinolin-5-amine while minimizing risks to themselves, their colleagues, and the environment. This commitment to safety is the bedrock of responsible scientific advancement.

References

  • Dal-Cin, M. M. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Dal-Cin, M. M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • DC Fine Chemicals. (2025, April 11). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

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